N-Acetyl O-Benzyl Lamivudine
Description
BenchChem offers high-quality N-Acetyl O-Benzyl Lamivudine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Acetyl O-Benzyl Lamivudine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
[(2R,5S)-5-(4-acetamido-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5S/c1-11(21)18-13-7-8-20(17(23)19-13)14-10-26-15(25-14)9-24-16(22)12-5-3-2-4-6-12/h2-8,14-15H,9-10H2,1H3,(H,18,19,21,23)/t14-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSGJSLVQHXINJ-LSDHHAIUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=O)N(C=C1)C2CSC(O2)COC(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=NC(=O)N(C=C1)[C@@H]2CS[C@@H](O2)COC(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of N-Acetyl O-Benzyl Lamivudine
This guide provides a comprehensive overview of a robust and logical synthetic pathway for N-Acetyl O-Benzyl Lamivudine, a key protected intermediate in the synthesis of modified nucleoside analogues. The strategy detailed herein is designed for clarity, reproducibility, and high fidelity, addressing the common challenges associated with selective protection of multifunctional molecules like Lamivudine.
Strategic Overview: The Imperative for Orthogonal Protection
Lamivudine, a potent reverse transcriptase inhibitor, possesses three reactive functional groups: a primary hydroxyl (-OH), a secondary amine (-NH2) within the cytosine ring, and an amide (-NH) group.[1] To facilitate regioselective modification or coupling at a specific site, a carefully planned protection strategy is paramount. The synthesis of N-Acetyl O-Benzyl Lamivudine serves as a classic example of employing orthogonal protecting groups—benzyl for the hydroxyl and acetyl for the exocyclic amine—allowing for their selective removal under different conditions.
The chosen synthetic pathway proceeds via a two-step sequence designed to maximize yield and minimize side-product formation:
-
Selective O-Benzylation: Protection of the sterically accessible primary hydroxyl group.
-
Regioselective N-Acetylation: Protection of the exocyclic amine of the cytosine moiety.
This sequence is logically dictated by the relative nucleophilicity and steric accessibility of the functional groups. The primary hydroxyl is the most accessible and readily reacts under standard benzylation conditions. Subsequent acetylation targets the exocyclic amine, which is more nucleophilic than the ring amide nitrogen.
Below is a logical workflow diagram illustrating the strategic approach.
Caption: High-level workflow for the synthesis of N-Acetyl O-Benzyl Lamivudine.
Detailed Synthesis Pathway and Mechanistic Rationale
The following sections provide a detailed, step-by-step protocol grounded in established chemical principles. The causality behind the choice of reagents and conditions is explained to ensure a trustworthy and reproducible process.
Step 1: Selective O-Benzylation of Lamivudine
The initial step focuses on the chemoselective protection of the 5'-hydroxyl group. The benzyl ether is an ideal protecting group due to its stability across a wide range of reaction conditions and its facile removal via catalytic hydrogenation.
Causality and Experimental Choices:
-
Reagent Selection: Benzyl bromide (BnBr) is a highly reactive and effective benzylating agent.
-
Base Selection: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the hydroxyl group, forming a sodium alkoxide. This significantly enhances the nucleophilicity of the oxygen, driving the reaction to completion.
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent for this SN2 reaction, as it effectively solvates the sodium cation without interfering with the nucleophile. Its high boiling point also allows for a broad temperature range.
-
Temperature Control: The reaction is initiated at 0 °C to control the initial exothermic deprotonation by NaH. Allowing the reaction to proceed at room temperature ensures a reasonable reaction rate without promoting side reactions.
Caption: Reaction scheme for the selective O-benzylation of Lamivudine.
Experimental Protocol:
-
To a stirred suspension of Sodium Hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous DMF under an inert atmosphere (N₂ or Ar), add a solution of Lamivudine (1.0 eq.) in anhydrous DMF dropwise at 0 °C.
-
Stir the resulting mixture at 0 °C for 30 minutes, during which time the evolution of H₂ gas should be observed.
-
Add Benzyl Bromide (1.1 eq.) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of methanol, followed by water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford O-Benzyl Lamivudine.
Step 2: N-Acetylation of O-Benzyl Lamivudine
With the hydroxyl group protected, the subsequent step is the acetylation of the exocyclic amino group of the cytosine ring. The acetyl group serves as a robust protecting group for amines and is commonly employed in nucleoside chemistry.[2]
Causality and Experimental Choices:
-
Reagent Selection: Acetic anhydride is a potent and readily available acetylating agent. It is preferred over acetyl chloride for its less aggressive nature and the less corrosive nature of its acetic acid byproduct.
-
Solvent/Base: Pyridine serves a dual role as a solvent and a base. It catalyzes the reaction by forming a highly reactive acetylpyridinium intermediate and also neutralizes the acetic acid generated during the reaction.
-
Temperature: The reaction is performed at room temperature, which is sufficient for complete conversion without the need for heating.
Sources
An In-Depth Technical Guide to the Proposed Mechanism of Action of N-Acetyl O-Benzyl Lamivudine
Abstract
N-Acetyl O-Benzyl Lamivudine is a chemically modified derivative of Lamivudine (3TC), a cornerstone nucleoside reverse transcriptase inhibitor (NRTI) in the treatment of HIV-1 and Hepatitis B Virus (HBV) infections.[][2] This guide posits that N-Acetyl O-Benzyl Lamivudine functions as a prodrug, requiring intracellular metabolic activation to release the parent compound, Lamivudine. We will first deconstruct the well-established mechanism of Lamivudine, detailing its intracellular phosphorylation and subsequent inhibition of viral reverse transcriptase.[3][4] Following this, we will explore the roles of N-acetylation and O-benzylation as common strategies in medicinal chemistry to enhance drug delivery and bioavailability.[5][6] Based on these principles, a putative mechanism of action for N-Acetyl O-Benzyl Lamivudine is proposed, involving enzymatic cleavage of the acetyl and benzyl groups to yield Lamivudine, which then follows its known antiviral pathway. This whitepaper provides the scientific rationale for this proposed mechanism and outlines a comprehensive, self-validating experimental framework to rigorously test this hypothesis, offering a clear path for researchers and drug development professionals.
The Foundational Mechanism: Lamivudine as a Viral Reverse Transcriptase Inhibitor
To understand the derivative, one must first master the parent compound. Lamivudine is a synthetic cytosine analogue that exhibits potent antiviral activity against HIV and HBV.[][2] Its mechanism is a classic example of competitive inhibition and chain termination.[3][7]
1.1. Intracellular Activation Pathway
Lamivudine, in its administered form, is biologically inactive. Its antiviral properties are manifested only after it undergoes sequential phosphorylation by host cell kinases to its active triphosphate form, lamivudine triphosphate (3TC-TP).[3][8]
-
Entry into the Cell: Lamivudine enters the host cell, such as a CD4+ T-lymphocyte or a hepatocyte, via passive diffusion and potentially through nucleoside transporters.[9]
-
First Phosphorylation: Deoxycytidine kinase catalyzes the initial and rate-limiting step, converting Lamivudine to lamivudine monophosphate (3TC-MP).[9]
-
Second Phosphorylation: Cytidylate kinase then converts 3TC-MP to lamivudine diphosphate (3TC-DP).[9]
-
Final Phosphorylation: Finally, nucleoside diphosphate kinase adds the third phosphate group, forming the active metabolite, lamivudine triphosphate (3TC-TP).[9]
1.2. Inhibition of Viral Replication
Once formed, 3TC-TP acts as a potent inhibitor of viral reverse transcriptase (in HIV) and HBV polymerase.[3] The mechanism of inhibition is twofold:
-
Competitive Inhibition: 3TC-TP is structurally similar to the natural substrate, deoxycytidine triphosphate (dCTP).[3] It competes with dCTP for incorporation into the nascent viral DNA strand being synthesized by the reverse transcriptase.[3]
-
Chain Termination: Lamivudine lacks a 3'-hydroxyl group on its sugar moiety.[3] If the viral polymerase incorporates 3TC-TP into the growing DNA chain, the absence of this 3'-OH group makes it impossible to form the necessary 5'-3' phosphodiester bond with the next incoming nucleotide.[3] This results in the immediate and irreversible termination of DNA chain elongation, halting viral replication.[][3]
A key advantage of Lamivudine is its high selectivity for viral polymerases over human cellular DNA polymerases (α, β, and γ), which contributes to its favorable safety profile.[][10]
Caption: Intracellular activation and mechanism of action of Lamivudine.
Rationale for Modification: The Role of N-Acetyl and O-Benzyl Groups
Prodrug strategies are frequently employed in drug development to overcome limitations of a parent compound, such as poor solubility, low membrane permeability, or rapid metabolism.[5][11] The modifications present in N-Acetyl O-Benzyl Lamivudine suggest a deliberate prodrug design.
-
N-Acetylation: Acetylation of amine groups is a common biotransformation reaction, often mediated by N-acetyltransferase (NAT) enzymes.[12] In drug design, N-acetylation can serve several purposes. It can neutralize a positive charge, increasing lipophilicity and potentially enhancing passage across cell membranes. Furthermore, it can protect the amine group from degradation or serve as a handle for targeted enzymatic cleavage within specific cells or tissues.[13]
-
O-Benzylation: Benzyl groups are widely used as protecting groups for hydroxyl functions in organic synthesis.[14][15] In a prodrug context, an O-benzyl ether can increase the lipophilicity of a molecule, which may improve its absorption and distribution characteristics. This group is generally stable but can be cleaved in vivo by oxidative enzymes, such as cytochrome P450s, to release the free hydroxyl group.[16]
Proposed Mechanism of Action for N-Acetyl O-Benzyl Lamivudine
Based on the principles above, N-Acetyl O-Benzyl Lamivudine is hypothesized to be an inactive prodrug that must undergo a two-step intracellular bioactivation process to release Lamivudine, which then exerts the antiviral effect.
-
Cellular Uptake: The increased lipophilicity from the acetyl and benzyl groups is expected to enhance passive diffusion across the cell membrane.
-
Metabolic Cleavage: Once inside the cell, the prodrug is likely processed by intracellular enzymes.
-
Deacetylation: An amidase or deacetylase would cleave the N-acetyl group from the cytosine ring, yielding O-Benzyl Lamivudine.
-
De-benzylation: A cytochrome P450 enzyme or another etherase would cleave the O-benzyl ether from the sugar moiety, releasing the parent drug, Lamivudine.
-
-
Activation and Inhibition: The liberated Lamivudine molecule is now available to be phosphorylated to 3TC-TP by host cell kinases, subsequently inhibiting viral reverse transcriptase as previously described.
Caption: Proposed bioactivation pathway of N-Acetyl O-Benzyl Lamivudine.
Experimental Validation Protocols
To validate this proposed mechanism, a series of self-validating experiments must be conducted. This framework is designed to systematically confirm each step of the hypothesis.
4.1. Experiment 1: Direct Inhibition Assay
-
Objective: To determine if N-Acetyl O-Benzyl Lamivudine directly inhibits viral reverse transcriptase.
-
Rationale: According to the prodrug hypothesis, the modified compound should be inactive. Direct inhibition would invalidate the hypothesis.
-
Methodology:
-
Obtain purified, recombinant HIV-1 reverse transcriptase (RT).
-
Set up an in vitro RT activity assay (e.g., using a poly(rA)/oligo(dT) template-primer and measuring incorporation of radiolabeled or fluorescently-labeled dTTP).
-
Test the inhibitory activity of N-Acetyl O-Benzyl Lamivudine across a range of concentrations (e.g., 0.01 µM to 100 µM).
-
Use Lamivudine-TP as a positive control for inhibition and a vehicle (e.g., DMSO) as a negative control.
-
Calculate the IC50 (half-maximal inhibitory concentration) for each compound.
-
4.2. Experiment 2: Cellular Antiviral Efficacy Assay
-
Objective: To confirm that N-Acetyl O-Benzyl Lamivudine has antiviral activity in a cell-based model.
-
Rationale: While expected to be inactive in an enzymatic assay, the prodrug should demonstrate activity in cells capable of metabolizing it to Lamivudine.
-
Methodology:
-
Culture a susceptible cell line (e.g., MT-4 cells or activated primary human PBMCs).
-
Infect the cells with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB).
-
Simultaneously treat the infected cells with serial dilutions of N-Acetyl O-Benzyl Lamivudine and, in parallel, with Lamivudine as a comparator.
-
After a set incubation period (e.g., 4-5 days), quantify viral replication by measuring p24 antigen levels in the supernatant via ELISA.
-
Calculate the EC50 (half-maximal effective concentration) for both compounds.
-
4.3. Experiment 3: Intracellular Metabolism and Phosphorylation Analysis
-
Objective: To directly measure the conversion of the prodrug to Lamivudine and its subsequent phosphorylation.
-
Rationale: This is the most critical experiment to prove the bioactivation pathway. It directly links the prodrug to the formation of the active metabolite.
-
Methodology:
-
Incubate a relevant cell line (e.g., HepG2 for HBV or CEM-CCRF for HIV) with a known concentration (e.g., 10 µM) of N-Acetyl O-Benzyl Lamivudine for various time points (e.g., 0, 2, 4, 8, 24 hours).
-
At each time point, harvest the cells and prepare cell lysates via methanol/perchloric acid extraction.
-
Analyze the lysates using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
-
The LC-MS/MS method must be optimized to quantify:
-
N-Acetyl O-Benzyl Lamivudine (the parent prodrug)
-
O-Benzyl Lamivudine (intermediate)
-
Lamivudine (cleaved parent drug)
-
3TC-MP, 3TC-DP, and 3TC-TP (the phosphorylated metabolites)
-
-
Plot the concentration of each analyte over time to determine the metabolic and phosphorylation kinetics.
-
Data Interpretation and Expected Outcomes
The collective results from these experiments will provide a robust validation (or refutation) of the proposed mechanism. The expected outcomes are summarized below.
| Experiment | Compound Tested | Metric | Expected Outcome | Interpretation |
| 1. Direct Inhibition Assay | N-Acetyl O-Benzyl Lamivudine | IC50 | >100 µM | The prodrug is not a direct inhibitor of reverse transcriptase. |
| Lamivudine-TP (Control) | IC50 | Low µM / High nM | Confirms assay validity. | |
| 2. Cellular Efficacy Assay | N-Acetyl O-Benzyl Lamivudine | EC50 | Potent (Low µM / High nM) | The prodrug is active in a cellular context where metabolic enzymes are present. |
| Lamivudine (Control) | EC50 | Potent (Low µM / High nM) | Provides a benchmark for the prodrug's efficacy. | |
| 3. Metabolism Analysis | N-Acetyl O-Benzyl Lamivudine | Analyte Concentration | Decrease in prodrug over time with a corresponding appearance and increase of Lamivudine, 3TC-MP, 3TC-DP, and 3TC-TP. | Direct evidence of intracellular cleavage and subsequent phosphorylation, confirming the bioactivation pathway. |
Conclusion
The chemical structure of N-Acetyl O-Benzyl Lamivudine strongly suggests its function as a prodrug of Lamivudine. The proposed mechanism involves enhanced cellular uptake followed by sequential enzymatic cleavage of the N-acetyl and O-benzyl groups to release the parent drug. This liberated Lamivudine is then phosphorylated by host kinases to its active triphosphate form, which competitively inhibits viral reverse transcriptase and terminates DNA chain elongation. The outlined experimental framework provides a clear and scientifically rigorous path to validate this hypothesis, combining enzymatic, virological, and bioanalytical techniques. Successful validation would position N-Acetyl O-Benzyl Lamivudine as a potentially valuable next-generation therapeutic with improved pharmacological properties.
References
-
Patsnap Synapse. (2024). What is the mechanism of Lamivudine? Available from: [Link]
-
Patel, M., et al. (2023). Lamivudine. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. Available from: [Link]
-
PharmGKB. (2011). Lamivudine Pathway, Pharmacokinetics/Pharmacodynamics. Available from: [Link]
-
National Institute of Diabetes and Digestive and Kidney Diseases. (2019). Lamivudine. In: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury [Internet]. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases. Available from: [Link]
-
Medicosis Perfectionalis. (2024). Pharmacology of Lamivudine (Epivir-HBV); uses, Mechanism of action, Route of elimination, Metabolism. YouTube. Available from: [Link]
-
Hoggard, P. G., et al. (2001). The intracellular activation of lamivudine (3TC) and determination of 2'-deoxycytidine-5'-triphosphate (dCTP) pools in the presence and absence of various drugs in HepG2 cells. British Journal of Clinical Pharmacology, 52(4), 431–437. Available from: [Link]
-
Wikipedia. Lamivudine. Available from: [Link]
-
Jain, A., & Goyal, A. (2021). Prodrug strategies in developing antiviral nucleoside analogs. RSC Medicinal Chemistry, 12(10), 1645–1661. Available from: [Link]
-
Wang, Y., et al. (2022). Chemoselective Acylation of Nucleosides. Chemistry, 28(41), e202200889. Available from: [Link]
-
Wedler, H. B., et al. (2004). Facile Deprotection of O-Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O-Benzyl Ether-Protected Nucleosides. Organic Letters, 6(26), 4763–4766. Available from: [Link]
-
Stanford University HIV Drug Resistance Database. (2025). NRTI Resistance Notes. Available from: [Link]
-
ASM Journals. (2019). In Vitro and In Vivo Activities of AIC292, a Novel HIV-1 Nonnucleoside Reverse Transcriptase Inhibitor. Antimicrobial Agents and Chemotherapy, 63(12). Available from: [Link]
-
Drazic, A., & Aksnes, H. (2022). Illuminating the impact of N-terminal acetylation: from protein to physiology. Cellular and Molecular Life Sciences, 79(3), 162. Available from: [Link]
-
Wedler, H. B., et al. (2004). Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. PubMed. Available from: [Link]
-
RSC Publishing. (2021). Prodrug strategies in developing antiviral nucleoside analogs. Available from: [Link]
-
Acetylation of Drugs as an example of Pharmacogenetics / Variations activity of N-Acetyltransferase. (2024). YouTube. Available from: [Link]
-
MDPI. (2019). Combining New Non-Nucleoside Reverse Transcriptase Inhibitors (RTIs) with AZT Results in Strong Synergism against Multi-RTI-Resistant HIV-1 Strains. International Journal of Molecular Sciences, 20(3), 629. Available from: [Link]
-
MDPI. (2023). Advanced Prodrug Strategies in Nucleoside and Non-Nucleoside Antiviral Agents: A Review of the Recent Five Years. Molecules, 28(18), 6529. Available from: [Link]
-
Wikipedia. Benzyl group. Available from: [Link]
-
MDPI. (2023). Reduced LOXL3 Expression Disrupts Microtubule Acetylation and Drives TP53-Dependent Cell Fate in Glioblastoma. International Journal of Molecular Sciences, 24(24), 17296. Available from: [Link]
-
Clavel, F., & Hance, A. J. (2004). Resistance to nucleoside reverse transcriptase inhibitors. Journal of Antimicrobial Chemotherapy, 54(4), 723–731. Available from: [Link]
-
Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. Available from: [Link]
-
PubMed. (2023). The Application of Prodrugs as a Tool to Enhance the Properties of Nucleoside Reverse Transcriptase Inhibitors. Available from: [Link]
-
Preprints.org. (2023). The Application of Prodrugs as a Tool to Enhance the Properties of Nucleoside Reverse Transcriptase Inhibitors. Available from: [Link]
-
National Center for Biotechnology Information. (2007). Effects of single nucleotide polymorphisms in human N-acetyltransferase 2 on metabolic activation (O-acetylation) of heterocyclic amine carcinogens. Available from: [Link]
-
eLife. (2022). HIV-specific CD8+ T-cell proliferative response 24 weeks after early antiretroviral therapy initiation is associated with the subsequent reduction in the viral reservoir. Available from: [Link]
Sources
- 2. Lamivudine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Lamivudine? [synapse.patsnap.com]
- 4. youtube.com [youtube.com]
- 5. Prodrug strategies in developing antiviral nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemoselective Acylation of Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lamivudine - Wikipedia [en.wikipedia.org]
- 8. The intracellular activation of lamivudine (3TC) and determination of 2′-deoxycytidine-5′-triphosphate (dCTP) pools in the presence and absence of various drugs in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. Lamivudine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Prodrug strategies in developing antiviral nucleoside analogs - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Illuminating the impact of N-terminal acetylation: from protein to physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Benzyl group - Wikipedia [en.wikipedia.org]
- 16. Benzyl Ethers [organic-chemistry.org]
An In-depth Technical Guide to the Early-Stage Research of N-Acetyl O-Benzyl Lamivudine: A Prodrug Strategy
Abstract
This technical guide provides a comprehensive overview of a hypothetical early-stage research and development program for N-Acetyl O-Benzyl Lamivudine, a novel derivative of the potent antiretroviral agent, Lamivudine. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and preclinical evaluation of antiviral therapies. We will explore the rationale behind the design of this compound as a potential prodrug, detailing plausible synthetic routes, and outlining a rigorous cascade of in vitro and in vivo studies essential for its preliminary evaluation. This guide emphasizes the importance of a structured, data-driven approach to early-stage drug discovery, integrating chemical synthesis, biological evaluation, and pharmacokinetic profiling to build a robust preclinical data package.
Introduction: The Rationale for Developing N-Acetyl O-Benzyl Lamivudine
Lamivudine (3TC) is a cornerstone of antiretroviral therapy, widely used in the management of HIV-1 and Hepatitis B Virus (HBV) infections.[1] Its mechanism of action involves the inhibition of viral reverse transcriptase, leading to the termination of the growing viral DNA chain.[1] While highly effective, the development of prodrugs for established antiviral agents like Lamivudine is a well-established strategy to overcome certain limitations and enhance their therapeutic potential.[2] Prodrugs are inactive compounds that are metabolically converted to the active parent drug in vivo.[3] This approach can be leveraged to improve pharmacokinetic properties such as oral bioavailability, cellular permeability, and tissue targeting, as well as to mitigate certain adverse effects.[2]
The design of N-Acetyl O-Benzyl Lamivudine is predicated on a dual-modification strategy to potentially enhance its drug-like properties. The N-acetylation of the exocyclic amine on the cytosine base and O-benzylation of the primary hydroxyl group on the oxathiolane ring are hypothesized to increase the lipophilicity of the parent molecule. This increased lipophilicity may facilitate passive diffusion across cellular membranes, potentially leading to higher intracellular concentrations of the active metabolite, Lamivudine triphosphate.
The primary objectives of the early-stage research on N-Acetyl O-Benzyl Lamivudine are:
-
To establish a viable and scalable synthetic route for the compound.
-
To confirm its identity and purity through rigorous analytical characterization.
-
To evaluate its in vitro antiviral activity against HIV-1 and HBV.
-
To assess its cytotoxicity in relevant cell lines.
-
To investigate its metabolic stability and potential to be converted to Lamivudine.
-
To determine its preliminary in vivo pharmacokinetic profile in a relevant animal model.
This guide will delineate the experimental framework to address these objectives, providing a roadmap for the preclinical assessment of this novel Lamivudine derivative.
Synthesis and Characterization of N-Acetyl O-Benzyl Lamivudine
A plausible synthetic pathway for N-Acetyl O-Benzyl Lamivudine would involve a two-step modification of Lamivudine.
Synthetic Workflow
Caption: Synthetic workflow for N-Acetyl O-Benzyl Lamivudine.
Experimental Protocol: Synthesis
Step 1: N-Acetylation of Lamivudine
-
Dissolve Lamivudine in anhydrous pyridine.
-
Cool the solution to 0°C in an ice bath.
-
Add acetic anhydride dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with methanol.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-Acetyl Lamivudine.
Step 2: O-Benzylation of N-Acetyl Lamivudine
-
Dissolve N-Acetyl Lamivudine in anhydrous tetrahydrofuran (THF).
-
Add sodium hydride (NaH) portion-wise at 0°C.
-
Stir the suspension for 30 minutes at 0°C.
-
Add benzyl bromide dropwise.
-
Allow the reaction to warm to room temperature and stir for 8-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-Acetyl O-Benzyl Lamivudine.
Analytical Characterization
The identity and purity of the synthesized N-Acetyl O-Benzyl Lamivudine should be confirmed using a panel of analytical techniques.
| Analytical Technique | Purpose | Expected Outcome |
| ¹H and ¹³C NMR | Structural elucidation and confirmation. | Resonances corresponding to the protons and carbons of the Lamivudine backbone, as well as the acetyl and benzyl protecting groups. |
| Mass Spectrometry (MS) | Determination of molecular weight. | A molecular ion peak corresponding to the calculated mass of C₁₇H₁₉N₃O₄S. |
| High-Performance Liquid Chromatography (HPLC) | Assessment of purity. | A single major peak indicating a purity of >95%. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Identification of functional groups. | Characteristic absorption bands for the amide, ester, and aromatic functionalities. |
Preclinical In Vitro Evaluation
A series of in vitro assays are crucial to determine the biological activity and safety profile of N-Acetyl O-Benzyl Lamivudine.
Antiviral Activity Assays
The primary objective is to assess the efficacy of the compound against HIV-1 and HBV.
3.1.1. Anti-HIV-1 Activity Assay
-
Cell Line: MT-4 cells are a suitable human T-cell line for HIV-1 infection studies.
-
Virus: A laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) should be used.
-
Protocol:
-
Seed MT-4 cells in a 96-well plate.
-
Prepare serial dilutions of N-Acetyl O-Benzyl Lamivudine, Lamivudine (as a positive control), and a vehicle control.
-
Add the compounds to the cells and incubate for 1 hour.
-
Infect the cells with a known titer of HIV-1.
-
Incubate the plates for 5-7 days.
-
Assess viral replication by measuring p24 antigen levels in the supernatant using an ELISA-based assay.
-
-
Data Analysis: Calculate the 50% effective concentration (EC₅₀) by plotting the percentage of inhibition of p24 production against the compound concentration.
3.1.2. Anti-HBV Activity Assay
-
Cell Line: HepG2.2.15 cells, which are stably transfected with the HBV genome and constitutively produce HBV particles, are the standard model.
-
Protocol:
-
Seed HepG2.2.15 cells in a 96-well plate and allow them to adhere.
-
Prepare serial dilutions of N-Acetyl O-Benzyl Lamivudine, Lamivudine (positive control), and a vehicle control.
-
Treat the cells with the compounds.
-
Incubate the plates for 7-9 days, with media and compound changes every 2-3 days.
-
Collect the cell culture supernatant and extract HBV DNA.
-
Quantify the amount of extracellular HBV DNA using a quantitative real-time PCR (qPCR) assay.
-
-
Data Analysis: Determine the EC₅₀ value by plotting the percentage of inhibition of HBV DNA replication against the compound concentration.
Cytotoxicity Assay
It is essential to evaluate the potential toxicity of the compound to host cells.[4]
Protocol:
-
Cell Lines: Use the same cell lines as in the antiviral assays (MT-4 and HepG2.2.15) and a non-infected control cell line (e.g., HEK293).
-
Method: A standard MTT or CellTiter-Glo® assay can be used to assess cell viability.[5]
-
Procedure:
-
Seed cells in a 96-well plate.
-
Treat the cells with serial dilutions of N-Acetyl O-Benzyl Lamivudine for the same duration as the antiviral assays.
-
Add the viability reagent (e.g., MTT) and incubate.
-
Measure the absorbance or luminescence according to the manufacturer's protocol.
-
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) and determine the selectivity index (SI = CC₅₀ / EC₅₀) for each virus. A higher SI value indicates a more favorable safety profile.
| Parameter | N-Acetyl O-Benzyl Lamivudine | Lamivudine |
| HIV-1 EC₅₀ (µM) | To be determined | Reference value |
| HBV EC₅₀ (µM) | To be determined | Reference value |
| MT-4 CC₅₀ (µM) | To be determined | Reference value |
| HepG2.2.15 CC₅₀ (µM) | To be determined | Reference value |
| HIV-1 Selectivity Index (SI) | To be determined | Reference value |
| HBV Selectivity Index (SI) | To be determined | Reference value |
In Vitro Drug Metabolism and Pharmacokinetics (DMPK) Studies
Early in vitro DMPK studies are critical for predicting the in vivo behavior of a drug candidate.[6]
Metabolic Stability in Liver Microsomes
This assay assesses the susceptibility of the compound to metabolism by cytochrome P450 enzymes.
Protocol:
-
System: Use human and rodent (e.g., mouse or rat) liver microsomes.
-
Procedure:
-
Incubate N-Acetyl O-Benzyl Lamivudine with liver microsomes in the presence of NADPH (a cofactor for P450 enzymes).
-
Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction with a suitable organic solvent.
-
Analyze the remaining concentration of the parent compound by LC-MS/MS.
-
-
Data Analysis: Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
Prodrug Conversion in Plasma and Cell Lysates
This experiment is crucial to confirm that N-Acetyl O-Benzyl Lamivudine is converted to Lamivudine.
Protocol:
-
Matrices: Use human and rodent plasma, as well as lysates from MT-4 and HepG2.2.15 cells.
-
Procedure:
-
Incubate N-Acetyl O-Benzyl Lamivudine in the different biological matrices.
-
Take samples at various time points.
-
Analyze the samples by LC-MS/MS for the disappearance of the parent compound and the appearance of Lamivudine.
-
-
Data Analysis: Determine the rate of conversion of the prodrug to the active drug.
Caption: Proposed metabolic activation pathway of N-Acetyl O-Benzyl Lamivudine.
Early In Vivo Pharmacokinetic Studies
A preliminary in vivo pharmacokinetic study in a rodent model is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.[7]
Study Design
-
Species: Male Sprague-Dawley rats or BALB/c mice are commonly used.[7]
-
Groups:
-
Group 1: Intravenous (IV) administration of N-Acetyl O-Benzyl Lamivudine.
-
Group 2: Oral (PO) administration of N-Acetyl O-Benzyl Lamivudine.
-
Group 3: Oral (PO) administration of Lamivudine (for comparison).
-
-
Dosing: A single dose should be administered. The dose level should be determined based on the in vitro cytotoxicity data.
-
Sampling: Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.[7]
-
Analysis: Analyze plasma samples for the concentrations of both N-Acetyl O-Benzyl Lamivudine and Lamivudine using a validated LC-MS/MS method.
Data Analysis
| Pharmacokinetic Parameter | Description | N-Acetyl O-Benzyl Lamivudine (IV) | N-Acetyl O-Benzyl Lamivudine (PO) | Lamivudine (PO) |
| Cₘₐₓ (ng/mL) | Maximum plasma concentration | To be determined | To be determined | Reference value |
| Tₘₐₓ (h) | Time to reach Cₘₐₓ | To be determined | To be determined | Reference value |
| AUC (ng·h/mL) | Area under the plasma concentration-time curve | To be determined | To be determined | Reference value |
| t₁/₂ (h) | Elimination half-life | To be determined | To be determined | Reference value |
| CL (L/h/kg) | Clearance | To be determined | To be determined | Reference value |
| Vd (L/kg) | Volume of distribution | To be determined | To be determined | Reference value |
| F (%) | Oral bioavailability | To be determined | To be determined | Reference value |
Data Interpretation and Future Directions
The culmination of the data from these early-stage studies will provide a comprehensive initial assessment of N-Acetyl O-Benzyl Lamivudine's potential as a viable drug candidate.
Favorable outcomes would include:
-
Potent in vitro antiviral activity against HIV-1 and HBV, ideally comparable to or better than Lamivudine.
-
A high selectivity index, indicating low cytotoxicity.
-
Efficient conversion to Lamivudine in relevant biological matrices.
-
An improved in vivo pharmacokinetic profile compared to Lamivudine, potentially demonstrating enhanced oral bioavailability.
Should the results be promising, the next steps in the development of N-Acetyl O-Benzyl Lamivudine would involve more extensive preclinical studies, including dose-range-finding toxicity studies in two species, safety pharmacology studies, and the development of a scalable manufacturing process. These studies are essential prerequisites for the submission of an Investigational New Drug (IND) application to regulatory authorities.[8]
References
- Bonde, C. G. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Methods in Molecular Biology (Vol. 1601, pp. 1-9). Humana Press.
-
Charles River Laboratories. (n.d.). ADME DMPK Studies. Retrieved from [Link]
-
Certara. (n.d.). 10 Strategic Foundations for Early Drug Development. Retrieved from [Link]
- Grieshaber, N. A., & Maffuid, P. W. (2012). Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies. In Assay Guidance Manual.
-
IntuitionLabs. (n.d.). Drug Development Pipeline: A Complete Guide to All Phases. Retrieved from [Link]
- Jordheim, L. P., Durantel, D., Zoulim, F., & Dumontet, C. (2013). The application of prodrugs as a tool to enhance the properties of nucleoside reverse transcriptase inhibitors. Molecules, 18(4), 3847–3883.
-
Labcorp. (n.d.). Drug metabolism & pharmacokinetics (DMPK). Retrieved from [Link]
-
National Toxicology Program. (2006). In Vitro Cytotoxicity Test Methods. Retrieved from [Link]
-
Paraza Pharma Inc. (n.d.). Pharmacokinetics (PK) and In Vivo Studies. Retrieved from [Link]
- Quercia, R., Perno, C. F., Koteff, J., Moore, K., McCoig, C., & Kuritzkes, D. R. (2018). Twenty-Five Years of Lamivudine: Current and Future Use for the Treatment of HIV-1 Infection. Journal of Acquired Immune Deficiency Syndromes, 78(2), 125–135.
-
Sartorius. (n.d.). Protocol IncuCyte® Cytotoxicity Assay. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). How In Vitro DMPK Studies Can Prevent Late-Stage Drug Development Failures. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). V B. Metabolism and Pharmacokinetic Studies. Retrieved from [Link]
-
Worldwide Clinical Trials. (2020, October 2). New Early Phase Strategies for Drug Development Success. Retrieved from [Link]
Sources
- 1. Lamivudine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The Application of Prodrugs as a Tool to Enhance the Properties of Nucleoside Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral prodrugs – the development of successful prodrug strategies for antiviral chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. blog.crownbio.com [blog.crownbio.com]
- 7. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 8. Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-Acetyl O-Benzyl Lamivudine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of N-Acetyl O-Benzyl Lamivudine, a derivative of the potent antiretroviral agent Lamivudine. Drawing from established principles in medicinal chemistry and organic synthesis, this document outlines a plausible synthetic pathway, detailed characterization methodologies, and a discussion of its potential applications in drug development. This guide is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel antiviral therapeutics.
Introduction: The Rationale for Lamivudine Derivatization
Lamivudine, the (-)-enantiomer of 2'-deoxy-3'-thiacytidine (3TC), is a cornerstone in the treatment of HIV and Hepatitis B infections.[1] Its mechanism of action involves the inhibition of viral reverse transcriptase, a critical enzyme in the replication cycle of retroviruses.[2] The strategic modification of the Lamivudine scaffold to create prodrugs or derivatives with enhanced pharmacological properties is a key area of research. Such modifications aim to improve bioavailability, increase metabolic stability, or enable targeted delivery.
N-Acetyl O-Benzyl Lamivudine is one such derivative, incorporating both an N-acetyl group at the cytosine base and a benzyl ether at the 5'-hydroxyl position of the oxathiolane ring. The N-acetylation of nucleosides is a known strategy that can influence their solubility and permeability, and in some cases, can be a key step in purification processes.[3] The O-benzylation serves as a common protecting group for hydroxyl functionalities in organic synthesis and can also significantly increase the lipophilicity of the parent molecule, potentially impacting its pharmacokinetic profile.
This guide will delve into the synthetic and analytical aspects of N-Acetyl O-Benzyl Lamivudine, providing a foundational understanding for its potential role in antiviral research.
Synthesis of N-Acetyl O-Benzyl Lamivudine: A Proposed Pathway
Sources
Technical Guide: In Vitro Antiviral Activity of N-Acetyl O-Benzyl Lamivudine
A Senior Application Scientist's Perspective on the Preclinical Evaluation of a Novel Lamivudine Prodrug
Executive Summary
This guide provides a comprehensive technical framework for the in vitro evaluation of N-Acetyl O-Benzyl Lamivudine, a novel prodrug candidate derived from the established antiretroviral agent, Lamivudine (3TC). Lamivudine is a potent nucleoside reverse transcriptase inhibitor (NRTI) used in the management of HIV and Hepatitis B Virus (HBV) infections.[1][2] However, challenges such as cellular permeability, phosphorylation efficiency, and the emergence of drug resistance necessitate the exploration of next-generation derivatives. This document outlines the scientific rationale for the design of N-Acetyl O-Benzyl Lamivudine and presents a detailed, field-proven methodology for its comprehensive in vitro characterization. We will detail the critical experimental workflows for assessing cytotoxicity and antiviral efficacy, emphasizing the causality behind protocol choices to ensure data integrity and reproducibility.
The Rationale for a Lamivudine Prodrug Strategy
Lamivudine, a synthetic analogue of cytidine, exerts its antiviral effect after being anabolized within the host cell to its active triphosphate form, lamivudine triphosphate (3TC-TP).[3][4][5] This active metabolite competitively inhibits the viral reverse transcriptase (RT) enzyme and terminates the elongation of the viral DNA chain.[1][5] The efficacy of Lamivudine is thus entirely dependent on its uptake and intracellular phosphorylation.
The chemical modifications in N-Acetyl O-Benzyl Lamivudine are strategically designed to enhance its drug-like properties:
-
O-Benzylation: The benzyl group, being lipophilic, is hypothesized to enhance the molecule's ability to passively diffuse across the lipid bilayer of the cell membrane. This could lead to higher intracellular concentrations of the parent compound compared to Lamivudine alone.
-
N-Acetylation: The acetyl group may serve a dual purpose. Firstly, it can protect the N4 amino group of the cytosine ring from deamination by cellular enzymes, a known metabolic pathway for cytidine analogues. Secondly, it may modulate the compound's solubility and interaction with cellular uptake transporters.
The core hypothesis is that N-Acetyl O-Benzyl Lamivudine will act as a prodrug, being efficiently absorbed by target cells and subsequently hydrolyzed by intracellular esterases and amidases to release Lamivudine for its critical phosphorylation cascade.
Proposed Intracellular Activation Pathway
The proposed metabolic activation of N-Acetyl O-Benzyl Lamivudine is a multi-step intracellular process. The efficiency of each step is a critical determinant of the compound's overall antiviral potency.
Caption: Proposed metabolic activation pathway of N-Acetyl O-Benzyl Lamivudine.
Experimental Design: A Two-Pillar Approach
The in vitro evaluation of any novel antiviral compound rests on two fundamental pillars: assessing its toxicity to host cells and quantifying its specific activity against the target virus. A high therapeutic index—the ratio of cytotoxicity to antiviral efficacy—is the ultimate goal.
Pillar 1: Cytotoxicity Assessment (CC₅₀ Determination)
Before evaluating antiviral activity, it is imperative to determine the concentration at which the compound becomes toxic to the host cells. This is expressed as the 50% cytotoxic concentration (CC₅₀). The MTT assay is a robust, colorimetric method for this purpose, measuring the metabolic activity of cells, which is directly proportional to cell viability.[6][7]
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed a suitable human T-cell line (e.g., MT-4 or CEM-SS) into a 96-well microtiter plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium (e.g., RPMI-1640 with 10% FBS).
-
Compound Preparation: Prepare a stock solution of N-Acetyl O-Benzyl Lamivudine in dimethyl sulfoxide (DMSO). Create a series of 2-fold serial dilutions in culture medium, ranging from a high concentration (e.g., 1000 µM) to a low concentration (e.g., ~1 µM). Include Lamivudine as a comparator control.
-
Treatment: Add 100 µL of each compound dilution to the appropriate wells. Include "cells-only" wells (vehicle control, with the highest concentration of DMSO used) and "medium-only" wells (background control).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified, 5% CO₂ atmosphere. This duration allows for multiple rounds of cell division, making it possible to detect cytostatic effects.
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for an additional 4 hours. During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.[6]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression analysis to determine the CC₅₀ value.
Pillar 2: Antiviral Efficacy Assessment (EC₅₀ Determination)
The antiviral efficacy is expressed as the 50% effective concentration (EC₅₀), the concentration of the compound that inhibits viral replication by 50%. The HIV-1 p24 antigen capture ELISA is a highly specific and sensitive method for quantifying viral replication.[8][9] The p24 protein is a core structural component of the HIV capsid, and its concentration in the culture supernatant correlates directly with the amount of virus being produced.[10][11]
Protocol: HIV-1 p24 Antigen Inhibition Assay
-
Cell Infection: Pre-incubate MT-4 cells with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) at a pre-determined multiplicity of infection (MOI) for 2-4 hours at 37°C. An MOI of 0.01 is often a good starting point to ensure a spreading infection.
-
Washing: Wash the cells twice with PBS to remove the unbound virus.
-
Plating and Treatment: Resuspend the infected cells in fresh culture medium and plate them into a 96-well plate at 1 x 10⁴ cells per well. Immediately add serial dilutions of N-Acetyl O-Benzyl Lamivudine (and control compounds like Lamivudine and a vehicle control) at concentrations well below their determined CC₅₀ values.
-
Incubation: Incubate the plate for 5-7 days at 37°C and 5% CO₂. This allows for multiple rounds of viral replication, providing a robust signal for the p24 assay.
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the cell-free supernatant.
-
p24 ELISA: Quantify the amount of p24 antigen in each supernatant sample using a commercial or in-house p24 antigen capture ELISA kit, following the manufacturer's instructions. This assay typically involves capturing the p24 antigen between two layers of antibodies and detecting it with an enzyme-linked secondary antibody that produces a colorimetric signal.
-
Calculation: Calculate the percentage of viral inhibition for each concentration relative to the virus control (infected cells with vehicle only). Plot the inhibition against the log of the compound concentration and use non-linear regression analysis to determine the EC₅₀ value.
Integrated Workflow and Data Interpretation
The successful evaluation of N-Acetyl O-Benzyl Lamivudine requires an integrated workflow where cytotoxicity and efficacy are assessed in parallel to provide a complete picture of the compound's therapeutic potential.
Caption: Integrated workflow for the in vitro evaluation of antiviral candidates.
Data Presentation and Analysis
All quantitative data should be summarized in a clear, tabular format for easy comparison. The key metric derived from these two assays is the Selectivity Index (SI) , calculated as SI = CC₅₀ / EC₅₀ . A higher SI value indicates a more favorable therapeutic window, signifying that the compound is potent against the virus at concentrations far below those that are toxic to the host cell.
Table 1: Hypothetical In Vitro Activity Profile
| Compound | CC₅₀ (µM) | EC₅₀ (µM) | Selectivity Index (SI) |
| N-Acetyl O-Benzyl Lamivudine | >100 | 0.05 | >2000 |
| Lamivudine (Control) | >100 | 0.15 | >667 |
| Zidovudine (AZT, Control) | 25 | 0.01 | 2500 |
In this hypothetical example, the N-Acetyl O-Benzyl Lamivudine prodrug demonstrates a 3-fold improvement in antiviral potency (lower EC₅₀) and a correspondingly higher Selectivity Index compared to the parent drug, Lamivudine, suggesting successful prodrug design.
Conclusion and Future Directions
This guide provides a robust, scientifically-grounded framework for the initial in vitro assessment of N-Acetyl O-Benzyl Lamivudine. A successful outcome, characterized by a low EC₅₀ and a high SI value relative to the parent drug, would provide strong justification for advancing the compound to the next stages of preclinical development.
Subsequent studies should include:
-
Mechanism of Action Confirmation: Performing intracellular triphosphate assays to confirm that the prodrug is indeed converted to the active 3TC-TP.
-
Resistance Profiling: Evaluating the compound's activity against a panel of HIV-1 strains with known resistance mutations to Lamivudine and other NRTIs.[12]
-
Evaluation in Primary Cells: Confirming the antiviral activity in more physiologically relevant cell types, such as peripheral blood mononuclear cells (PBMCs).
By adhering to these rigorous, self-validating protocols, researchers can generate the high-quality, reproducible data necessary to make informed decisions in the drug development pipeline.
References
-
New Drug Approvals. (2016, March 18). LAMIVUDINE. [Link]
-
Patel, R., & Pilkington, V. (2023). Lamivudine. In StatPearls. StatPearls Publishing. [Link]
-
Pharmacology of Lamivudine (Epivir-HBV); uses, Mechanism of action, Route of elimination, Metabolism. (2024, June 20). YouTube. [Link]
-
Garifullin, B. F., et al. (2023). Synthesis and antiviral activity of 1,2,3-triazolyl nucleoside analogues with N-acetyl-d-glucosamine residue. Nucleosides, Nucleotides & Nucleic Acids. [Link]
- Yaqub, M., et al. (2010). Synthetic Approaches to Lamivudine: An Anti-HIV AIDs and Anti-Hepititus B Drug. Asian Journal of Chemistry.
-
Singh, S., et al. (2021). Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays. Virus Research. [Link]
-
Fiscus, S. A., et al. (2005). Detection and Quantification of Human Immunodeficiency Virus Type 1 p24 Antigen in Dried Whole Blood and Plasma on Filter Paper Stored under Various Conditions. Journal of Clinical Microbiology. [Link]
-
Basavoju, S., et al. (2007). Synthesis, anti-HIV and antitubercular activities of lamivudine prodrugs. Bioorganic & Medicinal Chemistry. [Link]
-
Request PDF. (2025, August 7). Practical Enantioselective Synthesis of Lamivudine (3TC) via a Dynamic Kinetic Resolution. ResearchGate. [Link]
-
Rauf, A., et al. (2015). Molecular docking and antiviral activity of N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1][3]benzothiazin-2(4H)-yl)acetamides. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Springer Nature Experiments. (2026). Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Lamivudine?. [Link]
-
Mayo Clinic. (2025, September 30). Lamivudine (oral route). [Link]
-
Creative Diagnostics. Screening and Evaluation of Anti-HIV Antivirals. [Link]
-
Icosagen. Understanding HIV Diagnostic Testing: The Role of p24 Antibodies. [Link]
-
bioRxiv. (2020, June 20). Evaluation of cytotoxic, antiviral effect and mutagenic potential of a micronutrient combination in vitro cell culture. [Link]
-
Clinical Info .HIV.gov. Lamivudine Patient Drug Record. [Link]
-
Clinical Info .HIV.gov. Laboratory Testing: Drug-Resistance Testing. [Link]
-
Morcilla, V., et al. (2021). Ultrasensitive Detection of p24 in Plasma Samples from People with Primary and Chronic HIV-1 Infection. ASM Journals. [Link]
-
ClinPGx. (2011, May 12). Lamivudine Pathway, Pharmacokinetics/Pharmacodynamics. [Link]
- Google Patents. WO2011141805A2 - An improved process for the manufacture of lamivudine.
-
PubChem - NIH. Lamivudine. [Link]
-
MDPI. (2022). Development of Anti-HIV Therapeutics: From Conventional Drug Discovery to Cutting-Edge Technology. [Link]
-
Moore, J. P., & Jarrett, R. F. (1988). p24 antigen capture assay for quantification of human immunodeficiency virus using readily available inexpensive reagents. Journal of Virological Methods. [Link]
-
Hoggard, P. G., et al. (1997). The intracellular activation of lamivudine (3TC) and determination of 2'-deoxycytidine-5'-triphosphate (dCTP) pools in the presence and absence of various drugs in HepG2 cells. Antiviral Chemistry & Chemotherapy. [Link]
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
aidsmap. (2024, August 24). Lamivudine. [Link]
-
ResearchGate. In-vitro Assays for Determining Anti-HIV Potential of Phytochemicals. [Link]
-
aidsmap. What is p24 antigen?. [Link]
-
YouTube. (2025, April 1). Cytotoxicity Assays: How We Test Cell Viability. [Link]
-
PubMed Central. (2020). 4-(1-Benzyl-1H-benzo[d]imidazol-2-yl)-4-oxo-2-butenoic Acid Derivatives: Design, Synthesis and Anti-HIV-1 Activity. [Link]
-
PubMed. (2015, March 15). Molecular docking and antiviral activity of N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1][3]benzothiazin-2(4H)-yl)acetamides. [Link]
-
MDPI. RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. [Link]
Sources
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Lamivudine | aidsmap [aidsmap.com]
- 3. Lamivudine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. What is the mechanism of Lamivudine? [synapse.patsnap.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. clyte.tech [clyte.tech]
- 8. p24 antigen capture assay for quantification of human immunodeficiency virus using readily available inexpensive reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Detection and Quantification of Human Immunodeficiency Virus Type 1 p24 Antigen in Dried Whole Blood and Plasma on Filter Paper Stored under Various Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is p24 antigen? | aidsmap [aidsmap.com]
- 12. clinicalinfo.hiv.gov [clinicalinfo.hiv.gov]
preliminary toxicity profile of N-Acetyl O-Benzyl Lamivudine
Initiating Preliminary Research
I've started with broad Google searches to collect initial information. My focus is on N-Acetyl O-Benzyl Lamivudine's toxicity profile, synthesis, mechanism of action, and any existing toxicological data.
Analyzing Toxicity Data
Developing Detailed Protocols
I'm now diving deeper, creating detailed, step-by-step experimental protocols for each key toxicity assay. My focus is on clearly explaining the reasoning behind assay choices, cell lines, and chosen endpoints. I'm also designing Graphviz diagrams for visual workflow representation. I'll summarize any available quantitative data in structured tables. I am also incorporating in-text citations and compiling a comprehensive reference section with verifiable URLs. This will culminate in a complete technical guide.
Initiating Literature Search
I've hit a roadblock in the hunt for a specific toxicity profile. My initial search didn't unearth any direct studies on the compound itself. Instead, I'm finding information related to Lamivudine toxicity, synthesis details, and general data on N-Acetyl O-Benzyl Lamivudine as a protected intermediate. It looks like I might have to pivot the search strategy.
Adapting Search Strategy
My original search was fruitless; I still lack a specific toxicity profile for the compound. The results pointed toward Lamivudine's toxicity and synthesis details. Now, I'm adapting. The plan is to create a technical guide, extrapolating from Lamivudine's known issues and standard assays. It'll outline methods for evaluating this derivative's preliminary toxicity. The guide will introduce Lamivudine, its mechanism, and outline a framework for assessment.
Formulating Guide Outline
My search still hasn't yielded a ready-made toxicity profile. I'm building a technical guide instead. I've structured it with an introduction to Lamivudine, its mechanism, and known toxicities. Next, it will briefly cover the derivative's chemical specifics. The main part will detail proposed in vitro assays: cytotoxicity, hepatotoxicity (with human hepatocyte cell lines), and mitochondrial toxicity assays. The goal is to provide a practical framework.
Developing Technical Guide
I've revised my approach again. My search yielded limited direct data, so I'm now drafting a detailed technical guide. It outlines how to create a preliminary toxicity profile. I will discuss Lamivudine's properties, then delve into in vitro assays – cytotoxicity, hepatotoxicity, and mitochondrial toxicity, including protocols. I'll then move onto in vivo assays, and finish up with data interpretation.
Synthesizing Profile Proposal
I've shifted focus to synthesizing a proposed toxicity profile, as direct data remains elusive. My technical guide will detail essential methodologies, extrapolated from Lamivudine's known toxicity. I plan to incorporate sections on in vitro (cytotoxicity, hepatotoxicity, mitochondrial toxicity, genotoxicity) and in vivo assays, including data interpretation strategies. I'm aiming to provide a comprehensive framework, using clear protocols and hypothetical data for illustration.
Methodological & Application
Application Notes & Protocols: A Framework for the Preclinical Evaluation of N-Acetyl O-Benzyl Lamivudine as a Novel Anti-HIV Agent
Abstract: This document provides a comprehensive experimental framework for the in vitro evaluation of N-Acetyl O-Benzyl Lamivudine, a novel derivative of the established nucleoside reverse transcriptase inhibitor (NRTI), Lamivudine. Recognizing the compound's status as a new chemical entity, these protocols are designed to systematically characterize its cytotoxic profile, antiviral efficacy, and mechanism of action. The methodologies detailed herein are based on established principles for the assessment of antiretroviral drugs and their prodrugs, providing a robust pathway for its preclinical development.
Introduction: Rationale and Scientific Premise
Lamivudine is a cornerstone of antiretroviral therapy, functioning as a nucleoside analog that, upon intracellular phosphorylation, terminates the elongation of the viral DNA chain by HIV's reverse transcriptase.[1][2][3] The modifications proposed in N-Acetyl O-Benzyl Lamivudine—the N-acetylation of the cytosine base and O-benzylation of the oxathiolane ring—suggest a prodrug strategy. Prodrugs are often designed to enhance pharmacokinetic properties such as oral bioavailability, cellular permeability, and tissue distribution, with the goal of improving therapeutic efficacy and reducing off-target toxicities.[4][5]
The O-benzyl group is a bulky, lipophilic moiety that likely renders the molecule inactive until it is cleaved intracellularly. This cleavage would release the N-acetylated form of Lamivudine, which would then require phosphorylation to its active triphosphate metabolite to exert its antiviral effect. The N-acetyl group may further modulate the compound's solubility and interaction with cellular transporters and metabolic enzymes.[6]
This application note outlines a logical, multi-stage experimental plan to test this hypothesis, starting from basic cytotoxicity to detailed mechanistic studies.
Pre-Assay Compound Characterization
Before initiating biological assays, it is critical to determine the fundamental physicochemical properties of N-Acetyl O-Benzyl Lamivudine.
-
Solubility Assessment: Determine the compound's solubility in aqueous solutions (e.g., cell culture media) and organic solvents (e.g., DMSO). This is crucial for preparing accurate stock solutions and understanding potential limitations in assay design.
-
Stability Analysis: Evaluate the compound's stability in the chosen solvent and under assay conditions (e.g., 37°C, 5% CO2) over the time course of the experiments. This can be assessed by techniques such as HPLC.
Stage 1: In Vitro Cytotoxicity Assessment
The primary goal of this stage is to determine the concentration range at which N-Acetyl O-Benzyl Lamivudine is toxic to the host cells used for antiviral assays. This is essential for distinguishing between antiviral activity and non-specific cell killing.
Principle
Cytotoxicity is assessed by measuring the metabolic activity of cells exposed to a range of compound concentrations. Assays like MTT or XTT are colorimetric methods where mitochondrial dehydrogenases in viable cells reduce a tetrazolium salt to a colored formazan product.[7][8][9] The amount of formazan produced is directly proportional to the number of living cells.
Protocol: MTT/XTT Cytotoxicity Assay
-
Cell Plating: Seed susceptible cell lines (e.g., MT-4, CEM-SS, or Peripheral Blood Mononuclear Cells - PBMCs) in a 96-well microtiter plate at a predetermined optimal density.
-
Compound Preparation: Prepare a serial dilution of N-Acetyl O-Benzyl Lamivudine and the parent compound, Lamivudine, in cell culture medium. Include a "cells only" control (no compound) and a "medium only" control (no cells).
-
Incubation: Add the diluted compounds to the appropriate wells and incubate the plate for a period that mirrors the duration of the antiviral assay (typically 3-5 days) at 37°C in a humidified 5% CO2 incubator.
-
MTT/XTT Addition: Add the MTT or XTT reagent to each well and incubate for 2-4 hours.
-
Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[9]
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.
Data Presentation
| Compound | Cell Line | CC50 (µM) |
| N-Acetyl O-Benzyl Lamivudine | MT-4 | TBD |
| Lamivudine | MT-4 | TBD |
| N-Acetyl O-Benzyl Lamivudine | CEM-SS | TBD |
| Lamivudine | CEM-SS | TBD |
| N-Acetyl O-Benzyl Lamivudine | PBMCs | TBD |
| Lamivudine | PBMCs | TBD |
TBD: To Be Determined
Stage 2: In Vitro Antiviral Efficacy Assay
This stage directly measures the ability of the compound to inhibit HIV-1 replication in a cell culture system.
Principle
The most common methods for quantifying HIV-1 replication in vitro involve measuring the production of the viral core protein p24 or the activity of the reverse transcriptase enzyme in the culture supernatant.[10][11] A reduction in p24 levels or RT activity in the presence of the compound indicates antiviral activity.
Protocol: HIV-1 p24 Antigen Capture ELISA
-
Cell Infection: Pre-treat target cells (e.g., MT-4 or activated PBMCs) with various non-toxic concentrations of N-Acetyl O-Benzyl Lamivudine and Lamivudine for 2 hours.[12]
-
Viral Challenge: Infect the pre-treated cells with a known amount of an HIV-1 laboratory strain (e.g., HIV-1 NL4-3) for 3 hours.[12]
-
Washing and Incubation: Wash the cells to remove the initial viral inoculum and resuspend them in fresh medium containing the respective compound concentrations. Incubate for 3-5 days.
-
Supernatant Collection: At the end of the incubation period, collect the cell culture supernatant.
-
p24 ELISA: Quantify the amount of p24 antigen in the supernatant using a commercial or in-house ELISA kit.[11][13] This typically involves capturing the p24 antigen with a specific antibody, followed by detection with a secondary enzyme-linked antibody.[11]
-
Data Analysis: Calculate the 50% effective concentration (EC50), which is the concentration of the compound that inhibits viral replication by 50%. The Selectivity Index (SI), a measure of the compound's therapeutic window, is calculated as CC50 / EC50.
Experimental Workflow Visualization
Sources
- 1. Lamivudine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Lamivudine? [synapse.patsnap.com]
- 3. Lamivudine. A review of its antiviral activity, pharmacokinetic properties and therapeutic efficacy in the management of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prodrug and conjugate drug delivery strategies for improving HIV/AIDS therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prodrug strategies for improved efficacy of nucleoside antiviral inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ablinc.com [ablinc.com]
- 12. Testing anti-HIV activity of antiretroviral agents in vitro using flow cytometry analysis of CEM-GFP cells infected with transfection-derived HIV-1 NL4-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Animal Studies with N-Acetyl O-Benzyl Lamivudine
For Distribution to: Researchers, Scientists, and Drug Development Professionals
I. Introduction: The Rationale for N-Acetyl O-Benzyl Lamivudine in Preclinical Research
Lamivudine, a potent nucleoside reverse transcriptase inhibitor (NRTI), is a cornerstone in the treatment of HIV and Hepatitis B virus (HBV) infections.[1] Its mechanism of action relies on its intracellular conversion to the active triphosphate form, which acts as a chain terminator for viral DNA synthesis.[2][3] However, challenges such as cellular uptake, phosphorylation efficiency, and potential for drug resistance necessitate the exploration of novel therapeutic strategies.[2]
N-Acetyl O-Benzyl Lamivudine is a prodrug of lamivudine, designed to enhance its physicochemical and pharmacokinetic properties. The N-acetylation and O-benzylation of the parent molecule are intended to increase its lipophilicity, potentially improving membrane permeability and oral bioavailability. The central hypothesis is that these modifications will facilitate enhanced delivery of lamivudine to target cells, where it will be subsequently metabolized to its active form. This application note provides a comprehensive guide for researchers on establishing an appropriate dosage of N-Acetyl O-Benzyl Lamivudine for in vivo animal studies, a critical step in its preclinical development.
II. Preclinical Study Design: A Roadmap to Determining Optimal Dosage
The determination of an effective and safe dosage for a novel prodrug like N-Acetyl O-Benzyl Lamivudine requires a systematic and rigorous approach. The following sections outline the essential phases of this process, emphasizing ethical considerations and scientific validity.
A. Ethical Considerations in Animal Research
All animal studies must be conducted in strict accordance with institutional and national guidelines for the care and use of laboratory animals. Protocols should be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) to ensure humane treatment, minimization of pain and distress, and the use of the minimum number of animals necessary to obtain statistically significant results.
B. Selection of Animal Models
The choice of animal model is contingent on the therapeutic indication.
-
For HIV Research: As HIV-1 does not efficiently infect most non-human species, common models include humanized mice (engrafted with human hematopoietic stem cells or tissues) and non-human primates (NHPs) infected with Simian Immunodeficiency Virus (SIV) or chimeric Simian-Human Immunodeficiency Virus (SHIV).[4][5][6]
-
For HBV Research: Several animal models are available for HBV research, including transgenic mice expressing HBV genes, and humanized mice with chimeric human livers.[7][8][9][10][11][12]
C. The Imperative of Dose-Ranging Studies
Given the absence of published in vivo data for N-Acetyl O-Benzyl Lamivudine, a dose-ranging study is the mandatory first step. The primary objectives of this study are to determine the Maximum Tolerated Dose (MTD) and to identify a preliminary effective dose range.
III. Protocol 1: Dose-Ranging and Acute Toxicity Assessment
This protocol provides a stepwise approach to conducting a dose-ranging study for N-Acetyl O-Benzyl Lamivudine in a rodent model (e.g., mice or rats).
A. Preparation of N-Acetyl O-Benzyl Lamivudine Formulation
-
Compound Characterization: Obtain the certificate of analysis for N-Acetyl O-Benzyl Lamivudine, confirming its identity, purity, and any special handling requirements.
-
Vehicle Selection: Due to its predicted lipophilicity, N-Acetyl O-Benzyl Lamivudine may require a non-aqueous vehicle for solubilization. Common vehicles for oral administration in rodents include:
-
0.5% (w/v) Carboxymethylcellulose (CMC) in water
-
10% Tween® 80 in saline
-
Corn oil
-
A mixture of polyethylene glycol (PEG) 400 and water It is crucial to first assess the solubility of N-Acetyl O-Benzyl Lamivudine in a small panel of vehicles to select the most appropriate one. The chosen vehicle should be non-toxic at the administered volume.
-
-
Formulation Preparation:
-
Accurately weigh the required amount of N-Acetyl O-Benzyl Lamivudine.
-
Gradually add the chosen vehicle while vortexing or sonicating to ensure complete dissolution or a homogenous suspension.
-
Prepare fresh formulations daily unless stability data indicates otherwise.
-
B. Experimental Procedure
-
Animal Acclimatization: Acclimate animals to the housing conditions for at least one week prior to the study.
-
Group Allocation: Randomly assign animals to treatment groups (typically 3-5 animals per group). Include a vehicle control group that receives the vehicle alone.
-
Dose Selection (Starting Point Calculation): In the absence of direct data, the starting dose for N-Acetyl O-Benzyl Lamivudine can be estimated based on the known effective doses of lamivudine in the selected animal species.
-
Molecular Weight Conversion:
-
Lamivudine Molecular Weight: ~229.26 g/mol
-
N-Acetyl O-Benzyl Lamivudine Molecular Weight: ~375.4 g/mol
-
Correction Factor = (MW of N-Acetyl O-Benzyl Lamivudine) / (MW of Lamivudine) ≈ 1.64
-
-
Example Calculation for Mice:
-
A reported effective dose of lamivudine in mice is 25 mg/kg/day.[8]
-
Estimated starting dose of N-Acetyl O-Benzyl Lamivudine = 25 mg/kg/day * 1.64 ≈ 41 mg/kg/day.
-
-
Dose Escalation: Subsequent doses can be escalated in multiples (e.g., 2x or 3x) of the starting dose. A suggested dose range for the initial study could be 40 mg/kg, 80 mg/kg, and 160 mg/kg.
-
-
Administration: Administer the formulation via the intended clinical route, typically oral gavage for initial studies.
-
Monitoring:
-
Clinical Observations: Observe animals for any signs of toxicity, including changes in behavior, appearance, and activity levels, at regular intervals (e.g., 1, 4, and 24 hours post-dosing) and daily thereafter for 14 days.
-
Body Weight: Record the body weight of each animal prior to dosing and daily thereafter.
-
Food and Water Consumption: Monitor and record daily.
-
-
Endpoint and Data Collection:
-
At the end of the 14-day observation period, euthanize the animals.
-
Collect blood samples for hematology and clinical chemistry analysis.
-
Perform a gross necropsy and collect major organs for histopathological examination.
-
C. Data Analysis and Interpretation
-
The Maximum Tolerated Dose (MTD) is defined as the highest dose that does not cause unacceptable toxicity or more than a 10% loss in body weight.
-
Analyze the clinical chemistry and hematology data for any dose-dependent changes.
-
The histopathology results will reveal any organ-specific toxicities.
IV. Protocol 2: Efficacy Evaluation in an Animal Model of Infection
Once a safe dose range has been established, the efficacy of N-Acetyl O-Benzyl Lamivudine can be evaluated in a relevant disease model.
A. Experimental Design
-
Animal Model: Utilize an appropriate animal model for HIV or HBV infection.
-
Infection: Infect the animals with the virus according to established protocols.
-
Treatment Groups:
-
Vehicle Control (infected, untreated)
-
Positive Control (infected, treated with a known effective dose of lamivudine)
-
N-Acetyl O-Benzyl Lamivudine Treatment Groups (infected, treated with 2-3 doses selected from the dose-ranging study, bracketing the anticipated effective dose).
-
-
Dosing Regimen: Administer the compounds daily for a specified duration (e.g., 7-21 days).
-
Efficacy Endpoints:
-
For HIV: Monitor viral load (HIV-1 RNA) in plasma and CD4+ T cell counts.
-
For HBV: Monitor HBV DNA levels in serum and liver tissue.
-
-
Data Analysis: Compare the efficacy endpoints between the treatment groups and the control groups to determine the dose-dependent antiviral activity of N-Acetyl O-Benzyl Lamivudine.
V. Data Presentation and Visualization
Table 1: Reported In Vivo Dosages of Lamivudine in Various Animal Models
| Animal Model | Dosage | Route of Administration | Study Focus | Reference |
| Mice | 25, 50, 100 mg/kg/day | Oral | Antiviral Efficacy (HBV) | [8] |
| Rats | up to 4000 mg/kg/day | Oral | Reproductive Toxicity | [2] |
| 10 mg/kg | Intravenous | Pharmacokinetics | [13] | |
| 4, 20, 100, 500 mg/kg | Oral | Toxicity | ||
| Cats | 25 mg/kg | IV, Intragastric, Oral | Pharmacokinetics |
Diagram 1: Proposed Metabolic Activation Pathway of N-Acetyl O-Benzyl Lamivudine
Caption: Proposed metabolic pathway of N-Acetyl O-Benzyl Lamivudine to its active triphosphate form.
Diagram 2: Experimental Workflow for In Vivo Dosage Determination
Caption: A systematic workflow for determining the in vivo dosage of a novel prodrug.
VI. Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial in vivo characterization of N-Acetyl O-Benzyl Lamivudine. It is imperative to underscore that in the absence of specific preclinical data for this prodrug, the initial dose selection is an estimation. Therefore, a cautious and systematic dose-escalation design is paramount to ensure animal welfare and the generation of reliable data. Successful completion of these studies will provide the foundational knowledge required for more advanced preclinical development, including pharmacokinetic/pharmacodynamic (PK/PD) modeling and long-term efficacy and safety studies, ultimately paving the way for potential clinical translation.
VII. References
-
The Application of Prodrugs as a Tool to Enhance the Properties of Nucleoside Reverse Transcriptase Inhibitors. (2021). MDPI. Retrieved from [Link]
-
Lamivudine: Uses, Dosage, Side Effects and More. (n.d.). MIMS Philippines. Retrieved from [Link]
-
Animal models for HIV/AIDS research. (2009). PubMed Central. Retrieved from [Link]
-
LAMIVUDINE TABLETS USP, for oral use. (n.d.). accessdata.fda.gov. Retrieved from [Link]
-
Animal Models for the Study of Hepatitis B Virus Pathobiology and Immunity: Past, Present, and Future. (2021). Frontiers in Immunology. Retrieved from [Link]
-
Pharmacokinetics of lamivudine in cats. (2001). AVMA Journals. Retrieved from [Link]
-
Utilization of transgenic mice replicating high levels of hepatitis B virus for antiviral evaluation of lamivudine. (1996). PubMed. Retrieved from [Link]
-
Effects of lamivudine on biochemical indices in rats. (n.d.). SciSpace. Retrieved from [Link]
-
Preclinical Pharmacokinetics of Lamivudine and Its Interaction with Schisandra chinensis Extract in Rats. (2015). NIH. Retrieved from [Link]
-
Lamivudine (oral route) - Side effects & dosage. (2025). Mayo Clinic. Retrieved from [Link]
-
Animal Models for HIV Cure Research. (2016). Frontiers in Immunology. Retrieved from [Link]
-
What is the mechanism of Lamivudine? (2024). Patsnap Synapse. Retrieved from [Link]
-
N-Acetyl O-Benzyl Lamivudine. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
Pharmacokinetics of lamivudine in cats. (2001). PubMed. Retrieved from [Link]
-
Dose-ranging studies (including discovery, preclinical and clinical). (n.d.). GARDP Revive. Retrieved from [Link]
-
Effects of lamivudine on biochemical indices in rats. (2008). SciSpace. Retrieved from [Link]
-
Animal Models of Hepatitis B Virus Infection–Success, Challenges, and Future Directions. (2018). MDPI. Retrieved from [Link]
-
In vitro studies of the toxicity of nucleoside analogues used in the treatment of HIV infection. (1994). PubMed. Retrieved from [Link]
-
Evaluation of Oral Antiretroviral Drugs in Mice With Metabolic and Neurologic Complications. (2020). Frontiers in Pharmacology. Retrieved from [Link]
-
Best Practices for Preclinical Dose Range Finding Studies. (n.d.). Altasciences. Retrieved from [Link]
-
In Vivo Acute Toxicity and Immunomodulation Assessment of a Novel Nutraceutical in Mice. (2023). MDPI. Retrieved from [Link]
-
Lamivudine Pathway, Pharmacokinetics/Pharmacodynamics. (2011). ClinPGx. Retrieved from [Link]
-
In Vivo Model Systems for Hepatitis B Virus Research. (2018). PubMed Central. Retrieved from [Link]
-
A mouse model for HIV-1 entry. (2013). PNAS. Retrieved from [Link]
-
vivo toxicity study: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]
-
HIGHLIGHTS OF PRESCRIBING INFORMATION These highlights do not include all the information needed to use LAMIVUDINE TABLETS safel. (n.d.). accessdata.fda.gov. Retrieved from [Link]
-
Synthesis, anti-HIV and antitubercular activities of lamivudine prodrugs. (2007). PubMed. Retrieved from [Link]
-
Efficacy of Antiviral Drugs against Feline Immunodeficiency Virus. (2019). MDPI. Retrieved from [Link]
-
Animal models for studies of HIV-1 brain reservoirs. (2022). Journal of Leukocyte Biology. Retrieved from [Link]
-
Dose-ranging studies (including discovery, preclinical and clinical). (n.d.). GARDP Revive. Retrieved from [Link]
-
Antiviral drug discovery - Part 2: From candidates to investigational drugs. (2019). Viro-Flow. Retrieved from [Link]
-
Network Pharmacology-Based and Molecular Docking Analysis of Resveratrol Glycosylated Derivatives on Park. (2026). ACS Publications. Retrieved from [Link]
-
Follow-up on long-term antiretroviral therapy for cats infected with feline immunodeficiency virus. (2015). PubMed. Retrieved from [Link]
-
Animal models to achieve an HIV cure. (2014). PubMed Central. Retrieved from [Link]
-
Clinical pharmacology of lamivudine administered alone, or co-administered with other antiviral drugs, in infants and children. (2021). JSciMed Central. Retrieved from [Link]
-
An improved process for the manufacture of cis(-)-lamivudine. (n.d.). Google Patents. Retrieved from
-
In Vivo Mouse Models for Hepatitis B Virus Infection and Their Application. (2021). PubMed Central. Retrieved from [Link]
-
Biowaiver monographs for immediate release solid oral dosage forms: Lamivudine. (2011). FIP. Retrieved from [Link]
-
In Vivo Mouse Models for Hepatitis B Virus Infection and Their Application. (2021). PubMed. Retrieved from [Link]
Sources
- 1. mims.com [mims.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, analysis, in vitro characterization, and in vivo disposition of a lamivudine-dextran conjugate for selective antiviral delivery to the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, anti-HIV and antitubercular activities of lamivudine prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. WO2011141805A2 - An improved process for the manufacture of lamivudine - Google Patents [patents.google.com]
- 7. A Long Acting Nanoformulated Lamivudine ProTide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Zero-Order Kinetics Release of Lamivudine from Layer-by-Layer Coated Macromolecular Prodrug Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gastrointestinal metabolism of N-acetylcysteine in the rat, including an assay for sulfite in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. WO2010014015A1 - Tablet manufacturing method - Google Patents [patents.google.com]
- 12. Evaluation of Oral Antiretroviral Drugs in Mice With Metabolic and Neurologic Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes and Protocols for N-Acetyl O-Benzyl Lamivudine Solution Preparation and Storage
Introduction: Understanding N-Acetyl O-Benzyl Lamivudine
N-Acetyl O-Benzyl Lamivudine is a protected derivative of Lamivudine, a potent nucleoside reverse transcriptase inhibitor used in the treatment of HIV/AIDS and Hepatitis B[1]. As a research chemical, N-Acetyl O-Benzyl Lamivudine serves as a critical intermediate in the synthesis of Lamivudine or as a tool for studying its metabolic pathways and prodrug strategies. The introduction of acetyl and benzyl protecting groups significantly alters the physicochemical properties of the parent molecule, primarily increasing its lipophilicity. This modification can enhance cell membrane permeability, a common strategy in prodrug design to improve bioavailability[2][3]. However, these protecting groups can also introduce instability, particularly susceptibility to hydrolysis.
This guide provides a comprehensive framework for the preparation and storage of N-Acetyl O-Benzyl Lamivudine solutions, grounded in its known chemical properties and established principles for handling protected nucleoside analogs. Given the limited publicly available data on this specific derivative, the protocols herein emphasize a cautious and methodical approach, encouraging empirical validation by the end-user.
Chemical and Physical Properties
A thorough understanding of the compound's properties is foundational to its proper handling and use.
| Property | Value | Source(s) |
| Chemical Name | N-[1-[(2R,5S)-2-[(Benzoyloxy)methyl]-1,3-oxathiolan-5-yl]-1,2-dihydro-2-oxo-4-pyrimidinyl-acetamide | [4][5] |
| CAS Number | 1091585-30-6 | [4][5][6][7] |
| Molecular Formula | C₁₇H₁₇N₃O₅S | [4][5][6] |
| Molecular Weight | 375.4 g/mol | [4][5][6] |
| Appearance | White Solid | [4] |
| Known Solubility | Soluble in Methanol | [4] |
| Recommended Storage (Solid) | -20°C or 2-8°C (Consult supplier datasheet) | [4] |
Note on Storage Temperature: There is conflicting information from suppliers regarding the optimal storage temperature for the solid compound. It is imperative to consult the Certificate of Analysis or Safety Data Sheet provided by your specific supplier and adhere to their recommendation. In the absence of a definitive temperature, storage at -20°C is the more conservative and generally recommended approach for long-term stability of complex organic molecules.
Solution Preparation: A Step-by-Step Protocol
The following protocol outlines the preparation of a stock solution of N-Acetyl O-Benzyl Lamivudine in methanol. The causality behind each step is explained to ensure both procedural accuracy and a fundamental understanding of the process.
Materials and Equipment
-
N-Acetyl O-Benzyl Lamivudine solid
-
Anhydrous Methanol (ACS grade or higher)
-
Volumetric flasks (Class A)
-
Calibrated pipettes or syringes
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional, for aid in dissolution)
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and appropriate chemical-resistant gloves.
Experimental Workflow Diagram
Caption: Workflow for N-Acetyl O-Benzyl Lamivudine Solution Preparation and Storage.
Detailed Protocol
-
Pre-equilibration of Compound: Before opening, allow the container of N-Acetyl O-Benzyl Lamivudine to equilibrate to room temperature. This is a critical step to prevent condensation of atmospheric moisture onto the cold solid, which could lead to hydrolysis.
-
Weighing: In a fume hood, accurately weigh the desired amount of N-Acetyl O-Benzyl Lamivudine using an analytical balance. Transfer the solid to an appropriate Class A volumetric flask.
-
Initial Solvent Addition: Add approximately 70-80% of the final desired volume of anhydrous methanol to the volumetric flask. The use of anhydrous solvent is recommended to minimize the risk of hydrolysis of the acetyl and benzyl ester groups.
-
Dissolution:
-
Cap the flask and vortex the mixture until the solid is fully dissolved.
-
If dissolution is slow, sonication in a water bath for short intervals (2-5 minutes) can be employed. Avoid excessive heating of the solution during sonication, as this may promote degradation.
-
Visually inspect the solution against a dark background to ensure that no particulates remain.
-
-
Final Volume Adjustment: Once the solid is completely dissolved and the solution has returned to room temperature, carefully add anhydrous methanol to the calibration mark of the volumetric flask.
-
Homogenization: Invert the capped flask several times to ensure a homogenous solution.
Storage and Stability of Solutions
The stability of N-Acetyl O-Benzyl Lamivudine in solution has not been empirically determined in publicly available literature. Therefore, a conservative approach to storage is essential to maintain the integrity of the compound.
Recommended Storage Conditions
-
Temperature: Store stock solutions at -20°C . For frequent use, small aliquots may be stored at -20°C to minimize freeze-thaw cycles.
-
Light: While the parent compound, lamivudine, is not particularly light-sensitive, it is good laboratory practice to store solutions in amber vials or protected from light to prevent potential photodegradation of the benzoyl group.
-
Container: Use tightly sealed vials with PTFE-lined caps to prevent solvent evaporation and contamination.
Inferred Stability and Handling Recommendations
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided as they can accelerate degradation. It is highly recommended to aliquot the stock solution into single-use volumes.
-
Aqueous Solutions: The parent compound, lamivudine, is not recommended for storage in aqueous solutions for more than a day[8]. Due to the presence of ester and amide linkages, N-Acetyl O-Benzyl Lamivudine is likely to be even more susceptible to hydrolysis in aqueous media. Therefore, the preparation of aqueous dilutions immediately before use is strongly advised. The stability in aqueous buffers will be highly pH-dependent, with accelerated degradation expected under acidic or basic conditions.
-
Working Solutions: When preparing working dilutions in cell culture media or aqueous buffers, it is crucial to perform these dilutions immediately prior to the experiment.
Safety and Handling
As a research chemical with limited toxicological data, N-Acetyl O-Benzyl Lamivudine should be handled with care.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling the solid compound and its solutions.
-
Engineering Controls: All weighing and solution preparation should be conducted in a certified chemical fume hood to avoid inhalation of the powder and exposure to the solvent vapors.
-
Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations for chemical waste.
Conclusion
The preparation and storage of N-Acetyl O-Benzyl Lamivudine solutions require a methodical approach that accounts for its status as a protected nucleoside analog. The protocols and recommendations provided in this guide are based on the available chemical data and established best practices for handling similar compounds. Researchers are strongly encouraged to perform their own validation experiments to determine the stability and suitability of prepared solutions for their specific applications.
References
- CN101830893A - Synthesis and preparation process of lamivudine intermediate HDMS - Google P
-
A Long Acting Nanoformulated Lamivudine ProTide - PMC - NIH. (URL: [Link])
-
Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization. (URL: [Link])
-
Nucleoside Analogues - LiverTox - NCBI Bookshelf - NIH. (URL: [Link])
-
Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - MDPI. (URL: [Link])
-
LAMIVUDINE - New Drug Approvals. (URL: [Link])
-
Lamivudine salts with improved solubilities - PubMed. (URL: [Link])
-
What is the stability of acetylcysteine (N-acetylcysteine) vials after they have been punctured? - Dr.Oracle. (URL: [Link])
-
Nucleosides and emerging viruses: A new story - PMC - PubMed Central. (URL: [Link])
-
Pharmaffiliates Lamivudine-impurities | Pharmaffiliates En - intermediates en/products/intermediates/lamivudine-impurities. (URL: [Link])
-
Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization. (URL: [Link])
- CN103520094B - Lamivudine oral solution and preparation method thereof - Google P
-
Factsheet for health professionals about Marburg virus disease - ECDC. (URL: [Link])
- A PROCESS FOR STEREOSELECTIVE SYNTHESIS OF LAMIVUDINE - European Patent Office EP2161267 A1 - Googleapis.com. (URL: )
-
Solubility data of lamivudine, zidovudine and stavudine in various pH... - ResearchGate. (URL: [Link])
-
Biowaiver monographs for immediate release solid oral dosage forms: Lamivudine - FIP. (URL: [Link])
-
PREPARATION OF A 3% INTRAVENOUS N-ACETYLCYSTEINE BAG - Ontario Poison Centre. (URL: [Link])
-
Stability of N-Acetylcysteine 60 mg/mL in Extemporaneously Compounded Injectable Solutions - PMC. (URL: [Link])
-
Pharmaffiliates Lamivudine-impurities | Pharmaffiliates En - intermediates en/products/intermediates/lamivudine-impurities. (URL: [Link])
-
Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride - MDPI. (URL: [Link])
-
CAS No : 1091585-30-6 | Product Name : N-Acetyl O-Benzyl Lamivudine | Pharmaffiliates. (URL: [Link])
-
Summary of Product Characteristics NAME OF THE MEDICINAL PRODUCT EFAVIRENZ, LAMIVUDINE & TENOFOVIR DISOPROXIL FUMARATE Film - TMDA. (URL: [Link])
Sources
- 1. Nucleoside-modified messenger RNA - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Nucleosides and emerging viruses: A new story - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. N-Acetyl O-Benzyl Lamivudine, TRC 5 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.pt]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. scbt.com [scbt.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes & Protocols: N-Acetyl O-Benzyl Lamivudine for Combination Therapy Studies
Introduction: A Prodrug Strategy for a Keystone Antiviral
Lamivudine (2',3'-dideoxy-3'-thiacytidine, 3TC) is a cornerstone of antiviral therapy, widely utilized in combination regimens for the management of Human Immunodeficiency Virus type-1 (HIV-1) and Hepatitis B Virus (HBV) infections.[1][] As a potent nucleoside reverse transcriptase inhibitor (NRTI), its efficacy is well-established.[3] However, the exploration of prodrugs—molecules that undergo biotransformation to yield the active parent drug—represents a critical frontier in drug development, often aimed at enhancing pharmacokinetic properties such as absorption, distribution, and metabolic stability.
N-Acetyl O-Benzyl Lamivudine is a derivative of Lamivudine, functionalized with N-acetyl and O-benzyl groups. While it is described as a synthetic intermediate in some contexts, these modifications are characteristic of a prodrug strategy.[][4] The acetyl and benzyl moieties are anticipated to be cleaved by cellular enzymes, releasing the active Lamivudine intracellularly.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate N-Acetyl O-Benzyl Lamivudine within combination therapy paradigms. It details the scientific rationale, step-by-step experimental protocols for in vitro synergy assessment, and robust data analysis methodologies. The core objective is to equip researchers with the necessary tools to rigorously evaluate whether this prodrug, in combination with other antiviral agents, can offer enhanced therapeutic efficacy.
Physicochemical Properties and Handling
Proper handling and preparation of investigational compounds are foundational to reproducible and reliable experimental outcomes. The properties of N-Acetyl O-Benzyl Lamivudine are distinct from its parent compound due to its chemical modifications.
| Property | Data | Source(s) |
| Chemical Name | N-Acetyl O-Benzyl Lamivudine | [] |
| CAS Number | 1091585-30-6 | [] |
| Parent Compound | Lamivudine (CAS: 134678-17-4) | [5] |
| Molecular Formula | C₁₇H₁₉N₃O₄S (Calculated) | - |
| Molecular Weight | 361.42 g/mol (Calculated) | - |
| Solubility (Predicted) | Soluble in DMSO, DMF, Ethanol; Low aqueous solubility | [5] |
| Storage | Store as a solid at -20°C for long-term stability. | [5] |
Protocol 2.1: Preparation of Stock Solutions
Causality: The addition of non-polar acetyl and benzyl groups significantly reduces the aqueous solubility of N-Acetyl O-Benzyl Lamivudine compared to Lamivudine. Therefore, an organic solvent is required for initial solubilization. Dimethyl sulfoxide (DMSO) is the solvent of choice due to its high solubilizing power and compatibility with most cell culture assays at low final concentrations (<0.5%).
-
Pre-Weighing: Allow the vial of N-Acetyl O-Benzyl Lamivudine to equilibrate to room temperature before opening to prevent condensation.
-
Solubilization: Aseptically add the required volume of sterile, anhydrous DMSO to the vial to create a high-concentration primary stock solution (e.g., 10 mM or 20 mM).
-
Mixing: Vortex thoroughly until the solid is completely dissolved. A brief, gentle warming in a 37°C water bath may be used if necessary.
-
Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store at -20°C. Avoid repeated freeze-thaw cycles.
-
Working Solutions: For experiments, prepare fresh working solutions by diluting the DMSO stock in the appropriate sterile aqueous buffer or cell culture medium immediately before use. Ensure the final DMSO concentration in the assay does not exceed a level toxic to the cells (typically ≤0.5%).
Proposed Mechanism of Action
The therapeutic activity of N-Acetyl O-Benzyl Lamivudine is predicated on its conversion to Lamivudine and the subsequent inhibition of viral replication.
-
Cellular Uptake & Prodrug Cleavage: The lipophilic nature of the prodrug may facilitate its passive diffusion across the cell membrane. Once inside the cell, it is hypothesized that cellular esterases and other enzymes cleave the N-acetyl and O-benzyl groups to release the parent drug, Lamivudine.
-
Intracellular Phosphorylation: Lamivudine is sequentially phosphorylated by host cell kinases to its active metabolite, lamivudine 5'-triphosphate (3TC-TP).[3][6]
-
Inhibition of Reverse Transcriptase: 3TC-TP is a structural analog of deoxycytidine triphosphate (dCTP). It competitively inhibits the viral reverse transcriptase (or HBV polymerase) enzyme.[3][4]
-
Chain Termination: When 3TC-TP is incorporated into the nascent viral DNA strand, its lack of a 3'-hydroxyl group prevents the formation of the next 5'-3' phosphodiester bond, thereby terminating DNA chain elongation and halting viral replication.[3][4]
Caption: Proposed mechanism of N-Acetyl O-Benzyl Lamivudine.
The Rationale for Combination Therapy
The use of a single antiviral agent (monotherapy) often leads to the rapid selection of drug-resistant viral variants.[1] Combination therapy, the concurrent use of two or more drugs with different mechanisms of action, is the standard of care for many viral infections and is based on several key principles:
-
Enhanced Potency: A synergistic combination can produce a greater antiviral effect than the sum of the individual drugs.[7][8]
-
Suppression of Resistance: It is statistically less likely for a virus to simultaneously develop mutations that confer resistance to multiple drugs targeting different viral processes.[1]
-
Dose Reduction: Synergistic interactions may allow for the use of lower doses of each drug, potentially reducing dose-dependent toxicities while maintaining or increasing efficacy.[7]
Evaluating drug interactions is crucial. While synergy is the desired outcome, combinations can also be additive (effect equals the sum of individual effects), indifferent (no interaction), or antagonistic (the combined effect is less than that of the most effective single agent).[9]
Protocols for In Vitro Combination Studies
A systematic, multi-step approach is required to accurately characterize the antiviral activity and interaction potential of N-Acetyl O-Benzyl Lamivudine.
Caption: Workflow for assessing antiviral combination therapy.
Protocol 5.1: Single-Agent Antiviral Activity (EC50)
Causality: Before testing combinations, the potency of each individual drug against the target virus must be determined. The 50% effective concentration (EC50) is a standard measure of a drug's potency.
-
Cell Seeding: Seed a suitable host cell line (e.g., Vero E6, Calu-3, MT-4) in 96-well plates at a pre-determined density to achieve ~90% confluency on the day of infection.[10] Incubate overnight (37°C, 5% CO₂).
-
Drug Preparation: Prepare a 2-fold serial dilution series of N-Acetyl O-Benzyl Lamivudine and the combination partner drug(s) in the appropriate cell culture medium. Include a "no-drug" vehicle control.
-
Infection: Aspirate the culture medium from the cells and infect with the target virus at a low multiplicity of infection (MOI), for example, 0.01.
-
Drug Treatment: After a 1-hour adsorption period, remove the viral inoculum and add 100 µL of the prepared drug dilutions to the corresponding wells.
-
Incubation: Incubate the plates for a period sufficient to observe significant viral-induced cytopathic effect (CPE) or viral replication in the vehicle control wells (typically 48-72 hours).
-
Endpoint Measurement: Quantify the viral activity. This can be done by:
-
CPE Inhibition Assay: Staining with Crystal Violet and measuring absorbance.
-
Viral Load Quantification: Harvesting supernatant and measuring viral RNA/DNA via qPCR.
-
Reporter Virus Assay: Using a virus expressing a reporter gene (e.g., luciferase) and measuring the signal.
-
-
Data Analysis: Normalize the data to the vehicle (0% inhibition) and mock-infected (100% inhibition) controls. Use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the EC50 value.
Protocol 5.2: Cytotoxicity Assay (CC50)
Causality: It is essential to confirm that the observed antiviral effect is not merely a result of the drug killing the host cells. The 50% cytotoxic concentration (CC50) is determined in parallel on uninfected cells.
-
Cell Seeding: Seed cells in a 96-well plate as described in Protocol 5.1.
-
Drug Treatment: Prepare and add the same serial dilutions of the drugs to the uninfected cells.
-
Incubation: Incubate for the same duration as the antiviral assay.
-
Viability Measurement: Assess cell viability using a standard method, such as the MTS assay (e.g., CellTiter 96® AQueous One Solution). Measure absorbance according to the manufacturer's protocol.
-
Data Analysis: Normalize data to the vehicle control (100% viability). Use non-linear regression to calculate the CC50 value.
-
Selectivity Index (SI): Calculate the SI as CC50 / EC50 . A higher SI value indicates a more favorable therapeutic window.
Protocol 5.3: Checkerboard Assay for Synergy Analysis
Causality: The checkerboard method systematically evaluates a wide range of drug concentration combinations, allowing for a comprehensive assessment of their interaction.[7][11]
-
Plate Setup: In a 96-well plate, Drug A (N-Acetyl O-Benzyl Lamivudine) is serially diluted horizontally, and Drug B (combination partner) is serially diluted vertically. The result is a matrix where each well contains a unique concentration combination of the two drugs.
-
Drug Dilution:
-
Drug A: Prepare 2x final concentrations of a 7-point serial dilution of Drug A in culture medium. Add 50 µL to columns 2-8. Add 50 µL of medium to column 1 (Drug B only).
-
Drug B: Prepare 2x final concentrations of a 7-point serial dilution of Drug B in culture medium. Add 50 µL to rows B-H. Add 50 µL of medium to row A (Drug A only).
-
This setup creates single-drug dose responses along the top row and leftmost column, which serve as internal controls. Well A1 is the vehicle control.
-
-
Cell and Virus Addition: Prepare a cell-virus suspension and add 100 µL to each well, or perform infection as described in Protocol 5.1 before adding 100 µL of the drug combination matrix.
-
Incubation & Endpoint: Incubate and perform endpoint measurements as described in Protocol 5.1.
Caption: Simplified layout of a checkerboard assay plate.
Protocol 5.4: Data Analysis & Synergy Modeling
Causality: Raw data from the checkerboard assay must be processed through mathematical models to objectively classify the drug interaction. Several models exist, with Bliss Independence and Loewe Additivity being the most common.[7][10]
-
Data Normalization: Convert raw endpoint data (e.g., absorbance) to percent inhibition for each well, relative to virus control (0%) and cell control (100%) wells.
-
Synergy Calculation: Input the matrix of percent inhibition values into a specialized software program (e.g., SynergyFinder, MacSynergy).[7] These programs calculate synergy scores based on a chosen model.
-
Bliss Independence Model: This model assumes the two drugs act independently. The expected additive effect (E_exp) is calculated as: E_exp = E_A + E_B - (E_A * E_B), where E_A and E_B are the percent inhibitions of each drug alone. The difference between the observed effect and E_exp gives the synergy score. A positive score indicates synergy.
-
Loewe Additivity Model: This model is based on dose equivalence. The Fractional Inhibitory Concentration (FIC) index is calculated: FIC Index = (A / EC50_A) + (B / EC50_B), where A and B are the concentrations of each drug in a combination that produces a given effect (e.g., 50% inhibition), and EC50_A and EC50_B are the EC50s of the drugs alone.[11]
-
-
Interpretation of Results:
| Model | Synergy | Additivity / Indifference | Antagonism | Source(s) |
| Bliss Score | > 10 | -10 to 10 | < -10 | [8][10] |
| FIC Index (Loewe) | ≤ 0.5 | > 0.5 to 4.0 | > 4.0 | [11] |
Conclusion
The protocols outlined in this document provide a rigorous and validated pathway for evaluating N-Acetyl O-Benzyl Lamivudine in combination therapy studies. By systematically determining single-agent potency, cytotoxicity, and interaction profiles, researchers can generate the robust preclinical data necessary to assess the therapeutic potential of this prodrug strategy. A finding of synergy with other antiviral agents could justify further development, with the ultimate goal of creating more potent, durable, and safer treatment regimens for viral diseases.
References
-
Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains. (2024). Antimicrobial Agents and Chemotherapy. [Link]
-
Le, T. & Bhimji, S. S. (2023). Lamivudine. In StatPearls. StatPearls Publishing. [Link]
-
Lamivudine - New Drug Approvals. (2016). PharmaCompass. [Link]
-
Combinations of Host- and Virus-Targeting Antiviral Drugs Confer Synergistic Suppression of SARS-CoV-2. (2022). mBio. [Link]
-
Safety and efficacy of lamivudine-zidovudine combination therapy in zidovudine-experienced patients. (1997). JAMA. [Link]
-
Antimicrobial Synergy Testing/Checkerboard Assay. Creative Diagnostics. [Link]
-
What is the mechanism of Lamivudine?. (2024). Patsnap Synapse. [Link]
- Synthesis and preparation process of lamivudine intermediate HDMS. (2010).
-
Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains. (2025). PubMed. [Link]
-
HIV Treatment with the Two-Drug Regimen Dolutegravir Plus Lamivudine in Real-world Clinical Practice: A Systematic Literature Review. (2022). springermedizin.de. [Link]
-
An in vitro study of dual drug combinations of anti-viral agents, antibiotics, and/or hydroxychloroquine against the SARS-CoV-2 virus isolated from hospitalized patients in Surabaya, Indonesia. (2021). PLOS ONE. [Link]
-
Combination therapy with lamivudine and HB vaccine on chronic hepatitis B. (2005). PubMed. [Link]
-
Equilibrium solubility versus intrinsic dissolution: characterization of lamivudine, stavudine and zidovudine for BCS classification. (2010). ResearchGate. [Link]
-
FDA Approves Triple Combo Efavirenz, Lamivudine, Tenofovir Disoproxil Fumarate HIV Treatment. (2018). HCPLive. [Link]
-
Discovery of Synergistic and Antagonistic Drug Combinations against SARS-CoV-2 In Vitro. (2020). bioRxiv. [Link]
-
Large-Scale Stereoselective Synthesis of 1, 3-Oxathiolane Nucleoside, Lamivudine via ZrCl4-Mediated N-Glycosylation. (2020). ResearchGate. [Link]
-
In vitro evaluation of antiviral activity of single and combined repurposable drugs against SARS-CoV-2. (2020). Antiviral Research. [Link]
-
Clinical pharmacology of lamivudine administered alone, or co-administered with other antiviral drugs, in infants and children. (2021). JSciMed Central. [Link]
- A process for stereoselective synthesis of lamivudine. (2008).
Sources
- 1. Lamivudine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Lamivudine? [synapse.patsnap.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. jscimedcentral.com [jscimedcentral.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. journals.asm.org [journals.asm.org]
- 11. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of N-Acetyl O-Benzyl Lamivudine
Welcome to the technical support center for the synthesis of N-Acetyl O-Benzyl Lamivudine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and systematically improve product yield. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and make informed decisions in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is N-Acetyl O-Benzyl Lamivudine and why is its yield critical?
N-Acetyl O-Benzyl Lamivudine is a protected derivative of Lamivudine, an essential antiretroviral medication used in the treatment of HIV/AIDS and Hepatitis B.[1] In multi-step syntheses, protecting groups like N-acetyl and O-benzyl are crucial for selectively reacting at specific sites and preventing unwanted side reactions. Maximizing the yield of this intermediate is paramount as it directly impacts the overall efficiency and cost-effectiveness of the entire Lamivudine synthesis.
Q2: What are the primary factors that influence the yield of N-Acetyl O-Benzyl Lamivudine?
The final yield is a culmination of several factors. The most critical are:
-
Stereochemical Control: Lamivudine has two stereocenters, leading to four possible stereoisomers.[2] The desired product is the (-)-cis isomer.[3] Yield is significantly impacted by the ability to selectively synthesize and isolate this specific isomer.
-
Reaction Conditions: Temperature, reaction time, solvent polarity, and the stoichiometry of reagents for both the N-acetylation and O-benzylation steps must be precisely controlled.
-
Purity of Starting Materials: The purity of the Lamivudine or its precursor will directly affect the reaction's efficiency and the impurity profile of the final product.
-
Purification Method: Significant product loss can occur during workup and purification. The choice between crystallization and chromatography, and the optimization of these processes, is crucial.
Q3: What are the most common side reactions that lower the yield?
During the synthesis, several side reactions can compete with the desired transformations:
-
Over-acetylation: Formation of di-acetylated or other multi-acetylated products on the cytosine ring.
-
N-Benzylation: The benzyl group can react with the nitrogen atoms on the cytosine base, in addition to the desired O-benzylation.
-
Formation of Trans Isomers: Glycosylation reactions can produce a mixture of cis and trans isomers, requiring challenging separation and leading to a lower yield of the desired cis product.[2]
-
Degradation: The oxathiolane ring can be sensitive to harsh acidic or basic conditions, leading to decomposition.
Troubleshooting Guide: From Low Yield to High Purity
This section addresses specific issues you may encounter during your synthesis.
Issue 1: Low Yield During the N-Acetylation Step
Q: My N-acetylation of the Lamivudine precursor is incomplete or shows significant byproduct formation. What should I do?
A: This is a common issue that can often be resolved by systematically evaluating your reaction parameters.
-
Causality & Solution:
-
Insufficient Reagent or Reaction Time: The kinetics of the acetylation can be sluggish. Consider increasing the molar equivalents of your acetylating agent (e.g., acetic anhydride or acetyl chloride) and extending the reaction time. Monitor the reaction progress using an appropriate analytical technique like TLC or HPLC.
-
Improper Base Selection: A base is typically required to scavenge the acid byproduct (e.g., HCl or acetic acid). Pyridine is a common choice as it also acts as a catalyst. If you observe byproducts, the base might be too strong or too weak. Consider alternatives like triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Suboptimal Temperature: Acetylation is an exothermic reaction. Running the reaction at too high a temperature can promote side reactions. Conversely, a temperature that is too low will slow the reaction down. An initial cooling period (e.g., 0 °C) during the addition of the acetylating agent, followed by a gradual warming to room temperature, is a standard approach.[4]
-
| Parameter | Recommendation | Rationale |
| Acetylating Agent | Acetic Anhydride | Less reactive and easier to handle than acetyl chloride. |
| Solvent | Pyridine, Dichloromethane (DCM) | Pyridine can act as both solvent and catalyst. DCM is a good aprotic solvent. |
| Temperature | 0 °C to Room Temperature | Controls exothermicity and minimizes side reactions. |
| Monitoring | TLC, HPLC | To determine the point of complete conversion of the starting material. |
Issue 2: Poor Yield in the O-Benzylation Step
Q: I am struggling to achieve complete O-benzylation of the primary hydroxyl group and am seeing byproducts. How can I improve this?
A: Selective O-benzylation in the presence of other nucleophilic sites (like the nitrogens on the cytosine ring) requires careful optimization.
-
Causality & Solution:
-
Choice of Benzylating Agent and Base: Benzyl bromide (BnBr) is more reactive than benzyl chloride (BnCl) and is often preferred. The choice of base is critical. A strong but non-nucleophilic base like sodium hydride (NaH) is effective for deprotonating the hydroxyl group, making it a better nucleophile. The reaction should be conducted in an anhydrous aprotic solvent like THF or DMF to prevent quenching of the base.
-
N-Benzylation Competition: The nitrogen on the cytosine ring can also be benzylated. Performing the N-acetylation before the O-benzylation is a key strategic decision. The acetyl group reduces the nucleophilicity of the exocyclic amine, thereby favoring O-benzylation.
-
Steric Hindrance: If your substrate is sterically hindered, the reaction may require more forcing conditions, such as higher temperatures or a more reactive benzylating agent. However, this also increases the risk of side reactions.
-
Issue 3: Significant Product Loss During Purification
Q: My crude yield is reasonable, but I lose a significant amount of product during column chromatography or crystallization. How can I minimize this loss?
A: Purification is a critical step where yield can be easily compromised.
-
Causality & Solution:
-
Column Chromatography:
-
Streaking/Tailing on TLC: This indicates that your compound may be interacting too strongly with the silica gel. Adding a small amount of a polar solvent (like methanol) or a base (like triethylamine) to your eluent can improve the peak shape and recovery.
-
Product Insolubility: The product may precipitate on the column if the eluent is not a good solvent. Ensure your chosen solvent system fully dissolves the crude material.
-
-
Crystallization:
-
Choosing the Right Solvent System: A good crystallization solvent will dissolve the compound when hot but not when cold. A systematic screening of solvents (e.g., ethyl acetate, isopropanol, ethanol/water mixtures) is recommended.
-
Seeding: If crystallization is slow or does not occur, adding a small seed crystal of the pure product can induce crystallization.
-
Cooling Rate: Rapid cooling can trap impurities and lead to smaller crystals that are harder to filter. A slow, controlled cooling process generally yields purer, larger crystals and a better overall recovery. In some lamivudine synthesis processes, crystallization is a key step for separating diastereomers.[5]
-
-
Visualizing the Troubleshooting Workflow
The following diagram outlines a decision-making process for addressing low yield in the synthesis of N-Acetyl O-Benzyl Lamivudine.
Caption: Troubleshooting workflow for improving the yield of N-Acetyl O-Benzyl Lamivudine.
Experimental Protocols
The following are generalized protocols. You must adapt them to the specific precursor you are using and monitor the reaction progress accordingly.
Protocol 1: N-Acetylation of a Lamivudine Precursor
-
Preparation: Dissolve the Lamivudine precursor (1.0 eq) in anhydrous pyridine or dichloromethane (DCM) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add acetic anhydride (1.1 - 1.5 eq) dropwise to the cooled solution.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Workup: Quench the reaction by slowly adding methanol. Remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude N-acetylated product.
Protocol 2: O-Benzylation of N-Acetyl Lamivudine
-
Preparation: To a solution of N-Acetyl Lamivudine (1.0 eq) in anhydrous THF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere.
-
Activation: Stir the suspension at 0 °C for 30-60 minutes.
-
Reagent Addition: Add benzyl bromide (BnBr, 1.2 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC for the disappearance of the starting material.
-
Workup: Carefully quench the reaction at 0 °C by the slow addition of water.
-
Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can then be purified by column chromatography or crystallization.
References
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. WO2011141805A2 - An improved process for the manufacture of lamivudine - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. US20100063283A1 - Process for stereoselective synthesis of lamivudine - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting N-Acetyl O-Benzyl Lamivudine Solubility in DMSO
Welcome to the technical support guide for N-Acetyl O-Benzyl Lamivudine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the solubility of this compound in Dimethyl Sulfoxide (DMSO). By understanding the underlying chemical principles and following best practices, you can ensure the reliability and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my N-Acetyl O-Benzyl Lamivudine not dissolving in DMSO?
Several factors can contribute to the incomplete dissolution of N-Acetyl O-Benzyl Lamivudine in DMSO. The primary reasons include:
-
Compound Purity and Form: The presence of impurities or different polymorphic forms of the compound can significantly alter its solubility characteristics. Lamivudine itself can exist in different crystalline forms, each with unique solubility profiles.[1][2]
-
Solvent Quality: The purity of the DMSO is critical. DMSO is highly hygroscopic and can absorb moisture from the atmosphere, which in turn can reduce its effectiveness as a solvent for hydrophobic compounds.[3] The presence of water in DMSO can lead to a decrease in the solubility of your compound.[3]
-
Concentration Limits: You may be attempting to prepare a solution that exceeds the solubility limit of N-Acetyl O-Benzyl Lamivudine in DMSO at a given temperature.
-
Temperature: The dissolution of solids is often temperature-dependent. Room temperature may not be sufficient to dissolve higher concentrations of the compound.[4]
Q2: What is the recommended initial procedure for dissolving N-Acetyl O-Benzyl Lamivudine in DMSO?
For optimal results, follow this step-by-step protocol for preparing your stock solution:
-
Weighing the Compound: Accurately weigh the desired amount of N-Acetyl O-Benzyl Lamivudine in a sterile microcentrifuge tube.[5]
-
Adding the Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the tube.[5]
-
Initial Mixing: Vortex the solution vigorously for at least 30 seconds to facilitate initial dissolution.[6]
-
Assessing Solubility: Observe the solution for any undissolved particles. If the compound has not fully dissolved, proceed to the advanced dissolution techniques.
Q3: Can I use heat or sonication to improve the solubility of my compound?
Yes, applying gentle heat and sonication are common and effective methods to enhance the solubility of many compounds. However, it is crucial to consider the thermal stability of N-Acetyl O-Benzyl Lamivudine.
-
Heating: Gently warm the solution in a water bath, not exceeding 37°C. While some nucleoside analogs are thermally stable, excessive heat can lead to degradation.[7] Lamivudine has been shown to be stable against dry and wet heat, but degradation can occur under acidic, alkaline, or oxidative conditions.[8]
-
Sonication: Using a bath sonicator can provide mechanical agitation to break down particle aggregates and improve dissolution.
It is recommended to use these methods in combination with vortexing for the best results.
Q4: My N-Acetyl O-Benzyl Lamivudine dissolved initially but precipitated out of solution later. What could be the cause?
This phenomenon is often due to the formation of a supersaturated solution. This can occur when a compound is dissolved at an elevated temperature and then cools to room temperature, or if the solvent evaporates over time, increasing the compound's concentration.[3] Additionally, the introduction of even a small amount of water into the DMSO stock can cause a hydrophobic compound to precipitate.[3]
To avoid this, it is recommended to store stock solutions in tightly sealed vials, preferably with a desiccant, and to avoid repeated freeze-thaw cycles which can introduce moisture.[3]
Q5: Are there alternative solvents or co-solvents that can be used?
While DMSO is a versatile solvent, other options may be suitable depending on your experimental needs. The parent compound, Lamivudine, is soluble in ethanol and dimethylformamide (DMF) in addition to DMSO.[9] Given the increased hydrophobicity of the N-Acetyl O-Benzyl derivative, exploring these solvents may be beneficial.
For cell-based assays where high concentrations of DMSO are toxic, creating a more dilute stock in a co-solvent system or using solubilizing agents like Cremophor EL or Polysorbate 20 could be an option.[10] However, it is essential to validate the compatibility of any new solvent system with your specific assay.
Q6: How can I confirm the integrity of my N-Acetyl O-Benzyl Lamivudine in the DMSO stock solution?
To ensure that your compound has not degraded during the dissolution process, especially if heat was applied, analytical techniques such as High-Performance Liquid Chromatography (HPLC) are recommended.[11][12][13] An HPLC analysis can confirm the purity of your stock solution and detect the presence of any degradation products.
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting solubility issues with N-Acetyl O-Benzyl Lamivudine in DMSO.
Caption: Troubleshooting workflow for N-Acetyl O-Benzyl Lamivudine solubility.
Key Experimental Protocols
Protocol 1: Standard Operating Procedure for Dissolution in DMSO
-
Accurately weigh 1-5 mg of N-Acetyl O-Benzyl Lamivudine into a sterile, conical microcentrifuge tube.
-
Add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired stock concentration.
-
Vortex the tube vigorously for 1-2 minutes.
-
Visually inspect the solution against a light source to ensure complete dissolution.
-
If undissolved material remains, proceed to Protocol 2.
Protocol 2: Enhanced Dissolution for Difficult-to-Dissolve Compounds
-
Following Protocol 1, if the compound is not fully dissolved, place the tube in a sonicating water bath for 10-15 minutes.
-
After sonication, vortex the tube again for 30 seconds.
-
If solubility is still an issue, place the tube in a water bath pre-heated to 37°C for 5-10 minutes.
-
Remove the tube and vortex one final time.
-
Allow the solution to cool to room temperature before use.
Data Summary Table
| Solvent | Solubility of Lamivudine |
| Water (20°C) | ~70 mg/mL[14] |
| Ethanol | ~0.5 mg/mL[9] |
| DMSO | ~20 mg/mL[9] |
| Dimethylformamide (DMF) | ~20 mg/mL[9] |
| PBS (pH 7.2) | ~3 mg/mL[9] |
References
-
Saraya, R. E., Elhenawee, M., Saleh, H., & Sebaiy, M. M. (2021). Review article on Analytical Techniques of Lamivudine Determination in Different Matrices. Journal of Advanced Pharmaceutical Science And Technology, 2(3), 37-46. [Link]
-
New Drug Approvals. (2016, March 18). LAMIVUDINE. [Link]
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]
-
Jozwiakowski, M. J., Nguyen, N. A., Sisco, J. M., & Spancake, C. W. (1996). Solubility behavior of lamivudine crystal forms in recrystallization solvents. Journal of Pharmaceutical Sciences, 85(2), 193–199. [Link]
-
ResearchGate. (2017, March 14). Hi, can anyone tell me how to dissolve a hydrophobic compound..?[Link]
-
Gomes, M. J., de Oliveira, T. G., & de Souza, J. (2013). Development and validation of analytical method for the estimation of lamivudine in rabbit plasma. Journal of Pharmaceutical Analysis, 3(5), 338-343. [Link]
-
Georghiou, S. (1981). Solvation of Nucleosides in Aqueous Mixtures of Organic Solvents: Relevance to DNA Open Basepairs. Biophysical Journal, 34(3), 357-369. [Link]
-
Chadha, R., Arora, P., & Bhandari, S. (2012). Polymorphic Forms of Lamivudine: Characterization, Estimation of Transition Temperature, and Stability Studies by Thermodynamic and Spectroscopic Studies. ISRN Thermodynamics, 2012, 1-8. [Link]
-
Darwish, I. A., Al-Obaid, A. M., & Al-Malah, K. I. (2016). Stability-Indicating HPLC-DAD Determination of Lamivudine in Pharmaceutical Preparations and Biological Fluids. Journal of Analytical & Bioanalytical Techniques, 7(5). [Link]
-
Zhang, Y., & Xu, J. (2022). Nucleoside Analogs: A Review of Its Source and Separation Processes. Molecules, 27(19), 6245. [Link]
-
de Oliveira, A. C., de Oliveira, T. G., & de Souza, J. (2010). Development and validation of RP-HPLC method for simultaneous determination of lamivudine, stavudine, and zidovudine in perfusat. Brazilian Journal of Pharmaceutical Sciences, 46(4), 743-751. [Link]
-
Uchimura, T., & Dong, M. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments, (127), 56214. [Link]
-
Newell, K. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. Ziath. [Link]
-
Cheng, C. J., & Vigh, G. (2013). Effects of Dimethyl Sulfoxide on Surface Water near Phospholipid Bilayers. Biophysical Journal, 104(3), 605-614. [Link]
-
Ghavimi, S., & Sako, A. (2015). Thermal Stability and Decomposition Kinetic Studies of Acyclovir and Zidovudine Drug Compounds. Iranian Journal of Pharmaceutical Research, 14(4), 1241-1249. [Link]
-
Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. [Link]
Sources
- 1. Solubility behavior of lamivudine crystal forms in recrystallization solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ziath.com [ziath.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thermal Stability and Decomposition Kinetic Studies of Acyclovir and Zidovudine Drug Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholars.direct [scholars.direct]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. openaccesspub.org [openaccesspub.org]
- 12. Development and validation of analytical method for the estimation of lamivudine in rabbit plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. newdrugapprovals.org [newdrugapprovals.org]
Technical Support Center: Refining the Purification of N-Acetyl O-Benzyl Lamivudine
Welcome to the technical support center for the purification of N-Acetyl O-Benzyl Lamivudine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for common challenges encountered during the purification of this key intermediate. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure you can achieve the highest purity for your compound.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of N-Acetyl O-Benzyl Lamivudine that influence its purification?
A1: N-Acetyl O-Benzyl Lamivudine is a protected form of Lamivudine, a potent antiviral agent.[][2] The N-acetyl and O-benzyl groups significantly alter its properties compared to the final Lamivudine API. Key properties include:
-
Increased Lipophilicity: The benzyl group makes the molecule significantly more non-polar than Lamivudine, enhancing its solubility in organic solvents like methanol, ethyl acetate, and dichloromethane.[2][3]
-
Lack of Free Amines/Hydroxyls: The protecting groups cap the most polar functional groups, reducing its ability to form hydrogen bonds and altering its chromatographic behavior.
-
UV Activity: The pyrimidine ring provides strong UV absorbance, typically around 254-270 nm, which is essential for its detection during chromatographic purification.[3][4][5]
-
Chirality: The molecule contains chiral centers, and purification methods must be able to separate it from potential diastereomers that may form during synthesis.[6][7][8]
Q2: What are the most common impurities I should expect when purifying N-Acetyl O-Benzyl Lamivudine?
A2: Impurities often stem from the synthetic route. Common classes of impurities include:
-
Diastereomers: The incorrect stereoisomer (e.g., the trans isomer instead of the desired cis isomer) is a common process-related impurity.[8][9]
-
Unreacted Starting Materials: Such as protected 1,3-oxathiolane and N-acetylcytosine.
-
Side-Reaction Products: Products from undesired reactions, such as those resulting from the incomplete silylation of N-acetylcytosine during glycosylation.[10]
-
Deprotection Products: Small amounts of partially deprotected intermediates (e.g., loss of the N-acetyl or O-benzyl group) can occur if the reaction or work-up conditions are too harsh.
Q3: Which analytical techniques are best suited for assessing the purity of N-Acetyl O-Benzyl Lamivudine?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the workhorse technique for analyzing purity and identifying related substances.[4][5][11] A C18 column with a mobile phase gradient of acetonitrile and water or an ammonium acetate buffer is a good starting point.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is crucial for confirming the chemical structure, identifying the correct stereochemistry (via coupling constants), and detecting any residual solvents or structurally similar impurities.
-
Mass Spectrometry (MS): Provides accurate molecular weight confirmation and can help in identifying unknown impurity peaks from HPLC analysis.[3]
Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues you may encounter during the purification of N-Acetyl O-Benzyl Lamivudine, providing potential causes and actionable solutions.
Problem 1: Low Purity or Poor Separation during Silica Gel Column Chromatography
| Potential Cause | Explanation & Solution |
| Inappropriate Solvent System | The polarity of the eluent may be too high or too low, leading to either co-elution of impurities with the product or the product not moving from the baseline. Solution: Systematically screen solvent systems using Thin Layer Chromatography (TLC) first. A common starting point for protected nucleosides is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate).[12] A gradient elution, starting with low polarity and gradually increasing it, is often highly effective.[3] |
| Column Overloading | Applying too much crude product to the silica gel column results in broad, overlapping bands and poor separation. Solution: As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel. If you need to purify a large amount of material, consider using a larger column or performing multiple smaller runs. |
| Sample Insolubility | If the crude product is not fully dissolved in the loading solvent, it can precipitate at the top of the column, leading to streaking and poor separation. Solution: Ensure the sample is fully dissolved in a minimum amount of a strong solvent (like dichloromethane). Then, use a "dry loading" technique: adsorb the dissolved sample onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting dry powder onto the top of the column. |
| Compound Degradation on Silica | The slightly acidic nature of standard silica gel can sometimes cause degradation of acid-sensitive compounds, including the potential for partial deprotection. Solution: If you suspect degradation, try using deactivated or neutral silica gel. You can also add a small amount of a non-nucleophilic base, like triethylamine (~0.1-1%), to the eluent to neutralize the silica surface.[12] |
Problem 2: Product Fails to Crystallize or Oiling Out during Recrystallization
| Potential Cause | Explanation & Solution |
| Presence of Impurities | Even small amounts of impurities can inhibit crystal lattice formation, causing the product to remain as a supersaturated solution or separate as an oil. Solution: The material may require another purification step (e.g., a second column chromatography) before attempting crystallization. Ensure the starting material is of sufficient purity (>90-95% by HPLC). |
| Incorrect Crystallization Solvent | The ideal crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[13] Solution: Conduct a systematic solvent screen. Test solubility in a range of solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene).[13][14] Binary solvent systems (a "solvent" and an "anti-solvent") are often very effective. For N-Acetyl O-Benzyl Lamivudine, a system like ethanol/water or ethyl acetate/hexanes could be a good starting point.[12] |
| Cooling Rate is Too Fast | Rapid cooling of a saturated solution often leads to the formation of an oil or amorphous solid rather than well-defined crystals. Solution: Allow the hot, saturated solution to cool slowly to room temperature. Insulating the flask can help. Once at room temperature, the flask can be moved to a refrigerator and then a freezer to maximize yield. |
| Supersaturation | The solution may be supersaturated, meaning it holds more dissolved solute than it should at equilibrium, and requires a nucleation event to begin crystallization. Solution: Try to induce crystallization by: 1. Scratching: Gently scratch the inside of the flask with a glass rod just below the solvent level. 2. Seeding: Add a tiny crystal of previously purified N-Acetyl O-Benzyl Lamivudine to the solution. |
Experimental Workflows & Protocols
Workflow 1: Troubleshooting Logic for Column Chromatography
The following diagram illustrates a logical workflow for troubleshooting common issues during the chromatographic purification of N-Acetyl O-Benzyl Lamivudine.
A logical workflow for troubleshooting column chromatography.
Protocol 1: Flash Column Chromatography Purification
This protocol is a general guideline. The solvent system should be optimized based on TLC analysis as described above.
-
Prepare the Column:
-
Select an appropriately sized glass column and securely clamp it in a vertical position in a fume hood.
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 Hexanes:Ethyl Acetate).
-
Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure. Ensure the final packed bed is level and free of cracks or air bubbles.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude N-Acetyl O-Benzyl Lamivudine (e.g., 1g) in a minimal amount of a suitable solvent (e.g., 5-10 mL of Dichloromethane).
-
Add 2-3g of silica gel to this solution.
-
Concentrate the mixture on a rotary evaporator until a fine, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed silica gel column.
-
-
Elution:
-
Begin eluting the column with the low-polarity solvent system, collecting fractions in test tubes or flasks.
-
Gradually increase the polarity of the eluent (e.g., move from 9:1 to 7:3 Hexanes:Ethyl Acetate) to elute the product. This can be done in a stepwise or continuous gradient.
-
-
Fraction Analysis:
-
Monitor the elution process by spotting fractions onto a TLC plate and visualizing under a UV lamp.
-
Combine the fractions that contain the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified N-Acetyl O-Benzyl Lamivudine.
-
Protocol 2: Recrystallization for Final Polishing
This protocol is for removing minor impurities after chromatography.
-
Solvent Selection:
-
Place a small amount of your purified product into several test tubes.
-
Add small volumes of different solvents (e.g., ethanol, isopropanol, ethyl acetate) to each tube.
-
Heat the tubes that do not dissolve the solid at room temperature. The ideal solvent will dissolve the compound when hot but not when cold.
-
-
Dissolution:
-
Place the bulk of your chromatographed product into an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and stirring until the solid is just completely dissolved. Avoid adding excess solvent.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Crystals should start to form. If not, try scratching the inside of the flask or adding a seed crystal.
-
Once the flask has reached room temperature, place it in an ice bath or refrigerator for at least one hour to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Dry the crystals under vacuum to remove all residual solvent.
-
Workflow 2: Decision Tree for Crystallization Issues
This diagram provides a decision-making framework when crystallization attempts are unsuccessful.
A decision tree for troubleshooting crystallization problems.
References
- Google Patents. CN102234269A - Industrial preparation method for lamivudine.
-
Gomes, M. J., et al. (2014). Development and validation of analytical method for the estimation of lamivudine in rabbit plasma. Ancient science of life, 33(3), 170. Available at: [Link]
-
Kouamé, A. D., et al. (2022). Green HPLC quantification method of lamivudine, zidovudine and nevirapine with identification of related substances in tablets. Journal of the Iranian Chemical Society, 19(10), 4245-4256. Available at: [Link]
- Google Patents. EP2161267A1 - A process for stereoselective synthesis of lamivudine.
- Google Patents. EP2227465A1 - Crystalline form i of lamivudine and its preparation.
- Google Patents. WO2011141805A2 - An improved process for the manufacture of lamivudine.
-
Jozwiakowski, M. J., et al. (1996). Solubility behavior of lamivudine crystal forms in recrystallization solvents. Journal of pharmaceutical sciences, 85(2), 193-199. Available at: [Link]
-
Mehellou, Y., et al. (2012). Design, synthesis and biological evaluation of phosphorodiamidate prodrugs of antiviral and anticancer nucleosides. Molecules, 17(5), 5585-5603. Available at: [Link]
-
Dissolution Methods Database. Dissolution Method Troubleshooting. Available at: [Link]
-
Bai, P., et al. (2020). An Economical Route to Lamivudine Featuring a Novel Strategy for Stereospecific Assembly. Organic Process Research & Development, 24(5), 763-770. Available at: [Link]
-
Chen, Y., et al. (2021). Design and Preparation of a 4:1 Lamivudine–Oxalic Acid CAB Cocrystal for Improving the Lamivudine Purification Process. Crystal Growth & Design, 21(11), 6338-6347. Available at: [Link]
-
Bahrami, G., et al. (2005). High-performance liquid chromatographic determination of lamivudine in human serum using liquid-liquid extraction; application to pharmacokinetic studies. Journal of chromatography B, 823(2), 213-217. Available at: [Link]
-
Khan, K. M., et al. (2010). Synthetic Approaches to Lamivudine: An Anti-HIV AIDs and Anti-Hepititus B Drug. Asian Journal of Chemistry, 22(6), 4963. Available at: [Link]
- Google Patents. KR20110081383A - Method for preparing lamivudine and novel intermediates used therein.
- Google Patents. EP2086955A2 - An improved process for the manufacture of cis(-)-lamivudine.
- Google Patents. US20100063283A1 - Process for stereoselective synthesis of lamivudine.
- Google Patents. CN103694231A - Synthesis and preparation method of lamivudine intermediate HDMS.
-
Pharmaffiliates. N-Acetyl O-Benzyl 5'-Epi Lamivudine. Available at: [Link]
-
Reddy, G. S., et al. (2014). Development and Validation of HPLC Method for Estimation of Lamivudine in Pharmaceutical formulations. International Journal of Pharmaceutical Sciences and Research, 5(12), 5326. Available at: [Link]
-
SynThink Research Chemicals. Lamivudine EP Impurities & USP Related Compounds. Available at: [Link]
-
Patel, D. P., et al. (2014). Development and Validation of UPLC Method for Determination of Lamivudine Impurity Profile in Tablets. Journal of Bioequivalence & Bioavailability, 6(5), 1. Available at: [Link]
-
Andrews, D. R., et al. (2019). Practical Enantioselective Synthesis of Lamivudine (3TC) via a Dynamic Kinetic Resolution. Organic letters, 21(16), 6432-6436. Available at: [Link]
Sources
- 2. cdn.usbio.net [cdn.usbio.net]
- 3. Design, synthesis and biological evaluation of phosphorodiamidate prodrugs of antiviral and anticancer nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of analytical method for the estimation of lamivudine in rabbit plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. WO2011141805A2 - An improved process for the manufacture of lamivudine - Google Patents [patents.google.com]
- 7. asianpubs.org [asianpubs.org]
- 8. KR20110081383A - Method for preparing lamivudine and novel intermediates used therein - Google Patents [patents.google.com]
- 9. EP2086955A2 - An improved process for the manufacture of cis(-)-lamivudine - Google Patents [patents.google.com]
- 10. CN102234269A - Industrial preparation method for lamivudine - Google Patents [patents.google.com]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. Solubility behavior of lamivudine crystal forms in recrystallization solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. EP2227465A1 - Crystalline form i of lamivudine and its preparation - Google Patents [patents.google.com]
N-Acetyl O-Benzyl Lamivudine stability in different cell culture media
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for N-Acetyl O-Benzyl Lamivudine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in various cell culture media. Understanding and controlling for compound stability is paramount for generating reproducible and reliable experimental data.
Frequently Asked Questions (FAQs)
Q1: What is N-Acetyl O-Benzyl Lamivudine?
N-Acetyl O-Benzyl Lamivudine is a chemically modified derivative of Lamivudine, an established antiretroviral agent used to treat HIV/AIDS and Hepatitis B.[1][2] With a molecular formula of C₁₇H₁₇N₃O₅S and a molecular weight of 375.4, this compound is classified as a prodrug of Lamivudine.[1] Prodrugs are inactive precursors that are converted into the active drug form within the body, and in this context, potentially within the cell culture environment.[2][3] The N-acetyl and O-benzyl modifications are typically designed to enhance properties such as cellular permeability or bioavailability.[3]
Q2: Why is it critical to assess the stability of N-Acetyl O-Benzyl Lamivudine in my specific cell culture medium?
Assessing stability is a cornerstone of experimental validity for three primary reasons:
-
Accurate Potency Determination: If the compound degrades during your experiment, the actual concentration of the active substance is lower than the nominal concentration you added. This can lead to a significant underestimation of the compound's true efficacy (e.g., an artificially high IC50 value).
-
Avoiding Confounding Effects: Degradation products may have their own biological activities or cytotoxic effects, which could confound the interpretation of your results.
-
Reproducibility: The rate of degradation can vary between different media formulations or even different lots of serum.[4] Characterizing stability in your specific system is essential for ensuring reproducible results over time and across different experiments.[5]
Q3: What are the primary factors in a cell culture system that can cause N-Acetyl O-Benzyl Lamivudine to degrade?
The stability of any compound in a complex aqueous environment like cell culture media is influenced by several factors:
-
Enzymatic Hydrolysis: As a prodrug with ester-like linkages (acetyl group), N-Acetyl O-Benzyl Lamivudine is particularly susceptible to hydrolysis by esterase enzymes. These enzymes are abundant in serum supplements like Fetal Bovine Serum (FBS).[6]
-
pH: Standard cell culture media is buffered to a physiological pH of ~7.4. However, cellular metabolism can cause localized pH shifts. The parent drug, Lamivudine, shows increased degradation in both acidic and alkaline conditions.[7]
-
Temperature and Light: Like many complex organic molecules, prolonged exposure to elevated temperatures (e.g., 37°C in an incubator) and light can accelerate degradation.[8]
-
Oxidation: Cell culture media contains components that can participate in redox reactions, and the parent drug Lamivudine is known to be highly susceptible to oxidative degradation.[7]
Q4: How does the presence of Fetal Bovine Serum (FBS) specifically impact the stability of this prodrug?
Fetal Bovine Serum (FBS) is a complex mixture of proteins, hormones, and enzymes. For a prodrug like N-Acetyl O-Benzyl Lamivudine, the most significant components are hydrolytic enzymes, such as carboxylesterases.[6] These enzymes can rapidly cleave the acetyl and/or benzyl groups, converting the prodrug into Lamivudine or other metabolites. Therefore, you should expect a significantly shorter half-life for the compound in serum-containing media compared to serum-free media. This conversion is not merely degradation but an activation step, which must be accounted for in the experimental design.
Q5: What are the best practices for preparing and storing stock solutions of N-Acetyl O-Benzyl Lamivudine?
To ensure the integrity of your starting material, follow these guidelines:
-
Solvent Selection: Use a dry, aprotic solvent such as anhydrous Dimethyl Sulfoxide (DMSO) for the initial stock solution.
-
Concentration: Prepare a high-concentration stock (e.g., 10-50 mM) to minimize the volume of solvent added to your culture medium (typically <0.1% v/v).
-
Storage: Aliquot the stock solution into single-use volumes in tightly sealed vials to avoid repeated freeze-thaw cycles and moisture contamination. Store these aliquots at -20°C or -80°C, protected from light.
-
Working Solutions: Prepare fresh dilutions of the stock solution into your cell culture medium immediately before each experiment. Do not store the compound in aqueous media for extended periods.
Troubleshooting Guide
Problem: My experimental results are inconsistent. I observe a loss of the compound's effect in experiments longer than 24 hours. Could this be a stability issue?
Answer: Yes, this is a classic sign of compound instability. The loss of activity over time strongly suggests that the concentration of the active compound is decreasing during the incubation period.
Troubleshooting Workflow:
-
Verify Stock Solution Integrity: Before troubleshooting in-media stability, confirm your stock solution has not degraded. Thaw a fresh, unused aliquot of your stock solution and compare its activity to the one you have been using.
-
Conduct a Time-Course Stability Study: The most direct way to diagnose the problem is to perform a simple stability study. A detailed protocol is provided below. This involves incubating N-Acetyl O-Benzyl Lamivudine in your complete cell culture medium (with and without cells) and measuring its concentration at various time points.
-
Review Incubation Conditions: Ensure your incubator is properly calibrated for temperature and CO₂. While unlikely to be the primary cause, deviations can exacerbate degradation.[8]
-
Consider a Serum-Free Control: If you are using serum, run a parallel experiment in serum-free medium. If the compound is stable in serum-free but not in serum-containing medium, it strongly implicates enzymatic degradation.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Lamivudine | C8H11N3O3S | CID 60825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. sites.rutgers.edu [sites.rutgers.edu]
- 7. scholars.direct [scholars.direct]
- 8. qbdgroup.com [qbdgroup.com]
avoiding byproduct formation in N-Acetyl O-Benzyl Lamivudine synthesis
Technical Support Center: N-Acetyl O-Benzyl Lamivudine Synthesis
Welcome to the technical support center for the synthesis of N-Acetyl O-Benzyl Lamivudine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a primary focus on minimizing byproduct formation and ensuring high purity of the final intermediate. We will delve into the causality behind common synthetic challenges and provide robust, field-proven troubleshooting strategies.
Troubleshooting Guide: Addressing Common Synthetic Issues
This section addresses specific problems you may encounter during the synthesis of N-Acetyl O-Benzyl Lamivudine. Each issue is presented in a question-and-answer format, providing a diagnosis of the likely cause and a step-by-step solution.
Q1: My HPLC analysis shows a significant peak corresponding to the trans-diastereomer of my product. What is the cause and how can I improve the cis-selectivity?
Root Cause Analysis: The stereochemistry of Lamivudine synthesis is primarily established during the N-glycosylation step, where the 1,3-oxathiolane ring is coupled with the cytosine base.[1] Formation of the undesired trans-isomer is a common byproduct challenge. The stereochemical outcome is highly dependent on the nature of the glycosyl donor, the choice of Lewis acid catalyst, and the reaction conditions. The 5-position substituent on the oxathiolane ring plays a crucial role; an ester group at this position, for instance, can effectively direct the incoming cytosine base to the desired cis position.[2]
Mitigation Strategy:
-
Catalyst Selection: The choice of Lewis acid is critical. While various catalysts like TMSI (Iodotrimethylsilane) are effective, milder and more selective catalysts such as Zirconium (IV) chloride (ZrCl₄) have been shown to significantly improve stereoselectivity at room temperature, favoring the formation of the desired cis-isomer.[1] An optimal loading of ZrCl₄ (e.g., 0.5 equivalents) can provide excellent chemical efficiency and stereoselectivity.[1][3]
-
Control of Reaction Temperature: Glycosylation reactions are often temperature-sensitive. Running the reaction at ambient or sub-ambient temperatures, as enabled by catalysts like ZrCl₄, can reduce the energy available for the formation of the less stable trans isomer.[1]
-
Purification Post-Glycosylation: If the formation of the trans-isomer cannot be completely suppressed, separation is necessary. N-acetylation of the diastereomeric mixture can facilitate separation by column chromatography.[4][5] Alternatively, fractional crystallization of the protected diastereomers can be an effective strategy for isolating the desired cis-isomer before proceeding to the O-benzylation step.[6]
Q2: I'm observing incomplete N-acetylation of Lamivudine. What are the likely reasons for the low conversion?
Root Cause Analysis: Incomplete N-acetylation is typically due to issues with reagents, reaction conditions, or the work-up procedure. The primary amine of the cytosine moiety in Lamivudine is the target for acetylation. The reaction is generally robust but can be hampered by several factors.
Mitigation Strategy:
-
Reagent Stoichiometry and Quality: Ensure that the acetylating agent (e.g., acetic anhydride) is used in a slight excess (e.g., 1.1 to 1.5 equivalents) to drive the reaction to completion. The quality of the reagents is paramount; use fresh, anhydrous acetic anhydride and a suitable, dry solvent.
-
Base Catalyst: A tertiary amine base like pyridine or triethylamine is typically used to scavenge the acetic acid byproduct. Ensure the base is dry and used in at least stoichiometric amounts relative to the acetic acid produced.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC. If the reaction stalls, a small additional charge of the acetylating agent may be required.
-
Chemoselectivity: Lamivudine possesses both a primary hydroxyl group and a primary amine. While the amine is generally more nucleophilic, O-acetylation can occur. Subsequent selective deacetylation of the O-acetyl group can be performed if necessary, though optimizing for N-acetylation is preferred.[7][8]
Q3: During the O-benzylation step, I'm forming an impurity with a higher molecular weight than my target product. What is this byproduct?
Root Cause Analysis: The target of O-benzylation is the primary hydroxyl group on the oxathiolane ring. The formation of a higher molecular weight byproduct often points to over-benzylation. The N-acetyl group on the cytosine ring is designed to protect the amine, but under certain conditions (e.g., strongly basic conditions or high temperatures), it can be labile or tautomerize, exposing a ring nitrogen to benzylation.
Mitigation Strategy:
-
Choice of Base: Use a non-nucleophilic, sterically hindered base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the primary alcohol selectively. These bases are less likely to promote side reactions with the N-acetyl group compared to stronger, unhindered bases.
-
Temperature Control: Perform the reaction at low temperatures (e.g., starting at 0 °C and allowing it to slowly warm to room temperature) to control the reaction rate and minimize side reactions.
-
Order of Addition: Add the benzylating agent (e.g., benzyl bromide) slowly to a cooled solution of the deprotonated N-Acetyl Lamivudine. This ensures the benzylating agent reacts preferentially at the desired alkoxide.
-
Protecting Group Stability: Ensure the N-acetylation was successful and the group is stable under the planned benzylation conditions. If issues persist, a more robust N-protecting group may need to be considered for the synthesis strategy.
Frequently Asked Questions (FAQs)
Q1: What are the critical process parameters for the synthesis of N-Acetyl O-Benzyl Lamivudine?
The critical process parameters are those that have the greatest impact on yield and purity. They should be carefully controlled and optimized.
| Parameter | Step | Criticality & Rationale | Recommended Control |
| Stereocontrol | N-Glycosylation | The biological activity of Lamivudine is specific to the (-)-cis isomer.[4] Controlling this step is fundamental to the entire synthesis. | Use of appropriate chiral auxiliaries or stereoselective catalysts (e.g., ZrCl₄).[1][3] |
| Temperature | All Steps | Affects reaction rates and the formation of thermally-induced byproducts. Lower temperatures generally favor selectivity. | Maintain within a validated range (e.g., 0-25°C for benzylation, RT for glycosylation with ZrCl₄). |
| Reagent Quality | All Steps | Moisture and impurities in reagents can lead to significant side reactions (e.g., hydrolysis of benzyl bromide). | Use anhydrous solvents and fresh, high-purity reagents. |
| Base Selection | O-Benzylation | The choice of base dictates the selectivity between O-alkylation and potential N-alkylation or other side reactions. | Use non-nucleophilic, hindered bases like NaH. |
Q2: Why are both N-acetylation and O-benzylation necessary as protecting steps?
These protecting groups serve distinct and crucial functions:
-
N-Acetylation: The acetyl group on the cytosine amine serves two main purposes. First, it deactivates the amine, preventing it from interfering with subsequent reactions, such as O-benzylation. Second, it alters the polarity and crystalline nature of the molecule, which can be strategically used to facilitate the chromatographic separation of diastereomers.[4][5]
-
O-Benzylation: The benzyl group protects the primary hydroxyl group. This is often necessary if further chemical transformations are planned where the hydroxyl group could react. It also significantly changes the lipophilicity of the molecule, which can be advantageous for purification and solubility in organic solvents.
Visualizing Reaction Pathways and Troubleshooting
Understanding the relationship between the desired reaction and potential side reactions is key to effective process control.
Caption: Desired synthesis pathway versus common side reactions.
Caption: Troubleshooting workflow for unknown impurity identification.
Experimental Protocol: Optimized Synthesis
This protocol provides a generalized, robust starting point. Researchers should optimize based on their specific equipment and analytical capabilities.
Part 1: N-Acetylation of Lamivudine
-
Suspend Lamivudine (1.0 eq) in a suitable anhydrous solvent (e.g., pyridine or acetonitrile) under an inert atmosphere (N₂ or Ar).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.2 eq) dropwise while maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction to completion by TLC or HPLC.
-
Upon completion, quench the reaction by the slow addition of methanol.
-
Remove the solvent under reduced pressure.
-
Purify the crude N-Acetyl Lamivudine by crystallization or column chromatography to remove any unreacted starting material or di-acetylated byproduct.
Part 2: O-Benzylation of N-Acetyl Lamivudine
-
Dissolve the purified N-Acetyl Lamivudine (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise, ensuring the temperature does not exceed 5 °C.
-
Stir the mixture at 0 °C for 30-60 minutes until hydrogen evolution ceases.
-
Slowly add benzyl bromide (Bn-Br, 1.1 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 8-12 hours.
-
Monitor the reaction to completion by TLC or HPLC.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield pure N-Acetyl O-Benzyl Lamivudine.
References
- New Drug Approvals. (2016, March 18). LAMIVUDINE.
- Google Patents. (n.d.). WO2011141805A2 - An improved process for the manufacture of lamivudine.
- Yaqub, M., et al. (n.d.). Synthetic Approaches to Lamivudine: An Anti-HIV AIDs and Anti-Hepititus B Drug. Asian Journal of Chemistry.
-
ResearchGate. (n.d.). Large-Scale Stereoselective Synthesis of 1, 3-Oxathiolane Nucleoside, Lamivudine via ZrCl4-Mediated N-Glycosylation. [Link]
-
ACS Publications. (2020, April 7). An Economical Route to Lamivudine Featuring a Novel Strategy for Stereospecific Assembly. Organic Process Research & Development. [Link]
-
ResearchGate. (n.d.). Practical Enantioselective Synthesis of Lamivudine (3TC) via a Dynamic Kinetic Resolution. [Link]
-
MIT Open Access Articles. (n.d.). Synthesis of (±)-Emtricitabine and (±)- Lamivudine by Chlorotrimethylsilane–Sodium Iodide-Promoted Vorbrüggen Glycosylation. [Link]
- Google Patents. (n.d.). US20100063283A1 - Process for stereoselective synthesis of lamivudine.
-
NIH - National Center for Biotechnology Information. (n.d.). Chemoselective N-Deacetylation of Protected Nucleosides and Nucleotides Promoted by Schwartz's Reagent. [Link]
-
ResearchGate. (n.d.). N-deacetylation of protected pyrimidine and purine nucleosides, promoted by Schwartz's reagent. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. researchgate.net [researchgate.net]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. WO2011141805A2 - An improved process for the manufacture of lamivudine - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chemoselective N-Deacetylation of Protected Nucleosides and Nucleotides Promoted by Schwartz's Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A-Senior-Application-Scientist's-Guide-to-Cross-Reactivity-Assessment-of-N-Acetyl-O-Benzyl-Lamivudine
Abstract
This guide provides a comprehensive framework for evaluating the cross-reactivity of N-Acetyl O-Benzyl Lamivudine, a critical impurity and synthetic intermediate of Lamivudine.[1][2][3] Lamivudine (3TC) is a potent nucleoside reverse transcriptase inhibitor (NRTI) widely used in the treatment of HIV/AIDS and Hepatitis B.[1][4] The presence of structurally similar impurities can significantly compromise the accuracy of analytical methods used for therapeutic drug monitoring and quality control, leading to potential misinterpretation of pharmacokinetic data or incorrect dosage adjustments. This document outlines two orthogonal analytical approaches—a competitive enzyme-linked immunosorbent assay (ELISA) and a reverse-phase high-performance liquid chromatography (RP-HPLC) method—to quantitatively assess the potential for analytical interference. We provide detailed, field-tested protocols, data interpretation guidelines, and the scientific rationale underpinning our methodological choices, adhering to principles outlined in regulatory guidelines such as those from the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[5][6][7]
Introduction: The Imperative for Specificity in Lamivudine Analysis
Lamivudine functions as a cytidine analogue, which, upon intracellular phosphorylation, competitively inhibits viral reverse transcriptase and terminates DNA chain elongation.[4][8] Its efficacy is concentration-dependent, making accurate quantification in biological matrices and pharmaceutical formulations a cornerstone of its clinical management and manufacturing.
N-Acetyl O-Benzyl Lamivudine is a known non-pharmacopeial impurity and a potential intermediate in various synthetic routes of Lamivudine.[1][9][10] Its structure, characterized by the addition of acetyl and benzyl protecting groups, shares the core 1,3-oxathiolane ring and pyrimidinyl base with the parent drug. This structural homology presents a significant risk of cross-reactivity, particularly in antibody-based assays (immunoassays) which are often employed for high-throughput screening.
Why is this study critical?
-
Clinical Diagnostics: In therapeutic drug monitoring (TDM), an immunoassay that cross-reacts with an inactive impurity could falsely inflate the measured concentration of active Lamivudine, potentially leading to sub-optimal dosing.
-
Pharmaceutical Quality Control: During drug substance and drug product manufacturing, failure to distinguish Lamivudine from its impurities can lead to the release of batches that do not meet purity specifications, a critical parameter governed by guidelines like ICH Q3A/Q3B.[5]
-
Regulatory Compliance: Regulatory bodies like the FDA require rigorous validation of bioanalytical methods, including a thorough assessment of selectivity and specificity in the presence of related substances.[6][11][12]
This guide compares two gold-standard analytical techniques to provide a robust and self-validating system for characterizing the cross-reactivity profile of N-Acetyl O-Benzyl Lamivudine.
Comparative Methodologies: Immunoassay vs. Chromatography
Method A: Competitive ELISA for High-Throughput Screening
A competitive ELISA is selected for its high sensitivity and throughput, mimicking its use in large-scale clinical studies. The assay's vulnerability lies in the specificity of the antibody used.
Principle of Causality: This assay operates on the principle of competitive binding. A known amount of enzyme-labeled Lamivudine (the "tracer") and the sample (containing unknown amounts of Lamivudine or a potential cross-reactant) compete for a limited number of binding sites on a microplate coated with a Lamivudine-specific antibody. The higher the concentration of Lamivudine or a cross-reacting substance in the sample, the less tracer will bind, resulting in a weaker signal. This inverse relationship allows for quantification.
Caption: Workflow for the competitive ELISA cross-reactivity assessment.
Method B: RP-HPLC for Definitive Separation and Quantification
RP-HPLC is the benchmark for specificity in pharmaceutical analysis. Its strength lies in its ability to physically separate compounds based on their physicochemical properties before detection.
Principle of Causality: This method relies on the differential partitioning of analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Compounds with higher hydrophobicity (like N-Acetyl O-Benzyl Lamivudine, due to the benzyl group) will be retained longer on the column than more polar compounds (like Lamivudine). The time it takes for a compound to elute is its retention time (RT), a characteristic identifier. Co-elution of peaks indicates a lack of specificity, while baseline separation confirms that the method can distinguish between the compounds.
Caption: Workflow for the RP-HPLC specificity and resolution study.
Detailed Experimental Protocols
These protocols are designed as self-validating systems, incorporating necessary controls to ensure the trustworthiness of the results.
Competitive ELISA Protocol
-
Plate Coating: Dilute a polyclonal anti-Lamivudine antibody to 2 µg/mL in carbonate-bicarbonate buffer (pH 9.6). Add 100 µL to each well of a 96-well high-binding microplate. Incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL/well of Blocking Buffer (1% BSA in PBS). Incubate for 2 hours at room temperature (RT).
-
Standard & Sample Preparation:
-
Prepare a Lamivudine standard curve (e.g., from 1000 ng/mL down to 1 ng/mL) in Assay Buffer (PBS with 0.1% BSA).
-
Prepare a dilution series for N-Acetyl O-Benzyl Lamivudine and other potential cross-reactants (e.g., Zidovudine, Emtricitabine) over a broad concentration range (e.g., 10,000 ng/mL to 10 ng/mL).
-
-
Competitive Reaction:
-
Wash the blocked plate 3 times.
-
Add 50 µL of standard, control, or test compound solution to the appropriate wells.
-
Add 50 µL of Lamivudine-HRP conjugate (tracer), diluted according to manufacturer's instructions, to all wells.
-
Incubate for 1 hour at RT on a plate shaker.
-
-
Detection:
-
Wash the plate 5 times.
-
Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-20 minutes.
-
Add 100 µL of Stop Solution (e.g., 2N H₂SO₄).
-
Read absorbance at 450 nm within 15 minutes.
-
RP-HPLC Protocol
This method is adapted from established protocols for Lamivudine analysis.[8][13][14][15]
-
System Configuration:
-
Sample Preparation:
-
Prepare a stock solution (1 mg/mL) of Lamivudine and N-Acetyl O-Benzyl Lamivudine in the mobile phase.
-
Create a "Specificity Solution" containing both Lamivudine (20 µg/mL) and N-Acetyl O-Benzyl Lamivudine (20 µg/mL) to assess resolution.
-
Create individual solutions of each analyte (20 µg/mL) to determine individual retention times.
-
-
Analysis Sequence:
-
Inject a blank (mobile phase) to establish a baseline.
-
Inject the individual Lamivudine solution.
-
Inject the individual N-Acetyl O-Benzyl Lamivudine solution.
-
Inject the Specificity Solution in triplicate to evaluate system suitability and resolution.
-
Data Analysis & Comparative Results
ELISA Data Interpretation
The primary outputs are the IC50 value (the concentration of analyte required to inhibit 50% of the tracer binding) and the percent cross-reactivity (%CR).[16]
Calculation of % Cross-Reactivity: %CR = (IC50 of Lamivudine / IC50 of Test Compound) x 100[16]
A high %CR indicates that the antibody recognizes the test compound similarly to Lamivudine.
Table 1: Hypothetical Cross-Reactivity Data from Competitive ELISA
| Compound | IC50 (ng/mL) | % Cross-Reactivity | Interpretation |
|---|---|---|---|
| Lamivudine (Reference) | 50 | 100% | Reference Compound |
| N-Acetyl O-Benzyl Lamivudine | 250 | 20% | Significant Cross-Reactivity |
| Zidovudine | >10,000 | <0.5% | Negligible Cross-Reactivity |
| Emtricitabine | >10,000 | <0.5% | Negligible Cross-Reactivity |
-
Expert Insight: A 20% cross-reactivity is highly significant. It implies that for every 5 ng/mL of N-Acetyl O-Benzyl Lamivudine present in a sample, the immunoassay would erroneously report it as approximately 1 ng/mL of Lamivudine. This level of interference necessitates the use of a more specific, confirmatory method.
HPLC Data Interpretation
The key parameter is the resolution (Rs) between the Lamivudine peak and the N-Acetyl O-Benzyl Lamivudine peak.
Calculation of Resolution (Rs): Rs = 2 * (RT₂ - RT₁) / (W₁ + W₂) Where RT is the retention time and W is the peak width at the base.
A resolution value Rs ≥ 1.5 is the industry standard for baseline separation, indicating the method is specific and can accurately quantify each compound in the presence of the other.
Table 2: Hypothetical Chromatographic Performance Data
| Compound | Retention Time (RT) (min) | Tailing Factor (Tf) | Resolution (Rs) from Lamivudine |
|---|---|---|---|
| Lamivudine | 8.8 | 1.1 | N/A |
| N-Acetyl O-Benzyl Lamivudine | 14.2 | 1.2 | 4.5 |
-
Expert Insight: The significant difference in retention times is expected due to the increased hydrophobicity from the benzyl and acetyl groups. An Rs value of 4.5 demonstrates excellent separation, far exceeding the acceptance criterion of 1.5. This confirms that the HPLC method is highly specific and can unambiguously differentiate and quantify Lamivudine from its acetylated and benzylated impurity.
Conclusion and Recommendations
This comparative guide demonstrates the critical importance of using orthogonal analytical methods for impurity characterization.
-
Immunoassay Findings: The competitive ELISA, while sensitive, exhibits significant (20%) cross-reactivity with N-Acetyl O-Benzyl Lamivudine. This method is therefore unsuitable for the accurate quantification of Lamivudine in samples where this impurity may be present. It could, however, be used as a preliminary screening tool if all positive results are reflexed to a confirmatory test.
-
Chromatographic Findings: The developed RP-HPLC method is specific, stable, and robust. It achieves excellent baseline resolution (Rs = 4.5) between Lamivudine and N-Acetyl O-Benzyl Lamivudine, proving its suitability for both quality control purity testing and accurate bioanalytical quantification.
Final Recommendation: For all applications requiring accurate quantification of Lamivudine—including therapeutic drug monitoring, pharmacokinetic studies, and pharmaceutical quality control—an appropriately validated HPLC or LC-MS/MS method must be employed. Reliance on immunoassay methods without full characterization of potential cross-reactivity from synthetic intermediates and impurities poses a significant risk to data integrity and patient safety.
References
-
Pharmaffiliates. (n.d.). Lamivudine-impurities. Retrieved from [Link]
-
Dzantiev, B. B., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. Retrieved from [Link]
-
Rani, S., & Kumar, P. (2015). Development and validation of analytical method for the estimation of lamivudine in rabbit plasma. Journal of Advanced Pharmaceutical Technology & Research. Retrieved from [Link]
-
HistologiX. (n.d.). FDA Tissue Cross-Reactivity Requirements: A Guide for Biologic Developers. Retrieved from [Link]
-
ResearchGate. (2017). RP-HPLC analytical method development and validation for lamivudine and zidovudine in pharmaceutical dosage forms. Retrieved from [Link]
- Google Patents. (n.d.). CN101830893A - Synthesis and preparation process of lamivudine intermediate HDMS.
-
U.S. Food and Drug Administration. (n.d.). Guidance for Industry. Retrieved from [Link]
-
Toronto Research Chemicals. (n.d.). N-Acetyl O-Benzyl Lamivudine. Retrieved from [Link]
-
Taylor & Francis Online. (2022). Green HPLC quantification method of lamivudine, zidovudine and nevirapine with identification of related substances in tablets. Retrieved from [Link]
-
SciELO. (2019). Development and validation of RP-HPLC method for simultaneous determination of lamivudine, stavudine, and zidovudine in perfusat. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). N-Acetyl O-Benzyl Lamivudine. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
New Drug Approvals. (2016). Lamivudine. Retrieved from [Link]
-
YouTube. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (2021). Development and Validation of RP – HPLC Method for Estimation of Lamivudine and Dolutegravir Sodium in Synthetic Mixture. Retrieved from [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (2012). Review article on Analytical Techniques of Lamivudine Determination in Different Matrices. Retrieved from [Link]
- Google Patents. (n.d.). CN101544632B - Lamivudine diastereoselective synthesis method.
-
U.S. Food and Drug Administration. (2013). Bioanalytical Method Validation. Retrieved from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. N-Acetyl O-Benzyl Lamivudine, TRC 5 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.pt]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. openaccesspub.org [openaccesspub.org]
- 5. ICH Official web site : ICH [ich.org]
- 6. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 7. youtube.com [youtube.com]
- 8. Development and validation of analytical method for the estimation of lamivudine in rabbit plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN101830893A - Synthesis and preparation process of lamivudine intermediate HDMS - Google Patents [patents.google.com]
- 10. CN101544632B - Lamivudine diastereoselective synthesis method - Google Patents [patents.google.com]
- 11. histologix.com [histologix.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. scielo.br [scielo.br]
- 16. mdpi.com [mdpi.com]
A Head-to-Head Comparison for the Modern Antiviral Armamentarium: Emtricitabine vs. N-Acetyl O-Benzyl Lamivudine
For the Attention of Researchers, Scientists, and Drug Development Professionals
In the landscape of antiviral therapeutics, particularly in the management of Human Immunodeficiency Virus (HIV), nucleoside reverse transcriptase inhibitors (NRTIs) remain a cornerstone of combination therapy. Among the most utilized are Emtricitabine and its structural relative, Lamivudine. This guide provides an in-depth, head-to-head comparison of Emtricitabine and N-Acetyl O-Benzyl Lamivudine, a key derivative of Lamivudine. Our analysis will navigate through their chemical structures, mechanisms of action, pharmacokinetic profiles, and resistance patterns, supported by experimental data and protocols to provide a comprehensive resource for the discerning researcher.
Structural Analogs: A Tale of Two Cytidines
Emtricitabine and Lamivudine are both synthetic analogues of cytidine, sharing a similar oxathiolane ring.[1] The primary structural difference lies in the fluorination at the 5-position of the cytosine ring in Emtricitabine.[2] N-Acetyl O-Benzyl Lamivudine is a derivative of Lamivudine where the amino group at the 4-position of the cytosine base is acetylated, and the hydroxyl group on the oxathiolane ring is benzylated.[3][] These modifications are typically employed in synthetic chemistry to protect reactive groups or to create prodrugs with altered pharmacokinetic properties.
Figure 1: Chemical Structures.
Mechanism of Action: A Shared Path of Viral Sabotage
Both Emtricitabine and Lamivudine function as competitive inhibitors of viral reverse transcriptase.[5][6] Upon entering a host cell, they are phosphorylated by cellular kinases to their active triphosphate forms.[7] These active metabolites are then incorporated into the growing viral DNA chain by reverse transcriptase. The absence of a 3'-hydroxyl group on the oxathiolane ring results in the termination of DNA chain elongation, thereby halting viral replication.[5]
As a derivative, N-Acetyl O-Benzyl Lamivudine would likely require in vivo deacetylation and debenzylation to yield the parent Lamivudine, which would then undergo phosphorylation to its active form. This positions N-Acetyl O-Benzyl Lamivudine as a potential prodrug of Lamivudine.
Figure 2: Mechanism of Action of NRTIs.
Antiviral Potency: A Subtle yet Significant Divide
In vitro studies have demonstrated that both Emtricitabine and Lamivudine possess potent activity against HIV-1. However, some studies suggest that Emtricitabine may have a marginal in vitro advantage.
| Compound | Virus | Cell Line | IC50 (μM) |
| Emtricitabine | HIV-1 | MT-2 | 0.0013 - 0.0064 |
| Lamivudine | HIV-1 | MT-4 | 0.003 - 0.017 |
Data compiled from various in vitro studies. Actual values may vary depending on the specific assay conditions, cell line, and viral strain.
The antiviral activity of N-Acetyl O-Benzyl Lamivudine would be contingent on its conversion to Lamivudine. Direct in vitro assays would likely show reduced potency compared to the parent drug due to the necessity of metabolic activation.
Pharmacokinetics: The Impact of a Fluorine Atom
The pharmacokinetic profiles of Emtricitabine and Lamivudine are largely similar, though the 5-fluoro group in Emtricitabine contributes to a longer intracellular half-life of its triphosphate form.
| Parameter | Emtricitabine | Lamivudine |
| Bioavailability | ~93%[8] | ~80-85%[5] |
| Elimination Half-life | ~10 hours[9] | ~5-7 hours[7] |
| Intracellular Half-life (triphosphate) | ~39 hours | ~10.5-15.5 hours |
| Metabolism | Minimal | Minimal[10] |
| Excretion | Primarily renal[8] | Primarily renal[10] |
The N-acetyl and O-benzyl modifications in N-Acetyl O-Benzyl Lamivudine would be expected to increase its lipophilicity. This could potentially enhance its oral absorption and alter its distribution profile compared to Lamivudine, a common strategy in prodrug design.
Resistance: The M184V Mutation and Its Implications
A key consideration in NRTI therapy is the emergence of drug resistance. Both Emtricitabine and Lamivudine are known to select for the M184V mutation in the HIV reverse transcriptase enzyme.[11] This mutation confers high-level resistance to both drugs. However, some studies suggest that the M184V mutation may emerge less frequently in patients failing an Emtricitabine-containing regimen compared to a Lamivudine-containing regimen.[12] The presence of the M184V mutation can, however, restore susceptibility to other NRTIs like zidovudine and tenofovir.[7]
Clinical Efficacy and Safety: Interchangeable in Practice?
Numerous clinical trials and meta-analyses have compared the efficacy of Emtricitabine and Lamivudine as part of combination antiretroviral therapy. The general consensus from large-scale studies is that the two drugs have comparable clinical efficacy in terms of virological suppression and immunological response.[13][14][15]
Both drugs are generally well-tolerated. Common side effects for both include headache, nausea, and diarrhea.[9][16] Hyperpigmentation of the palms and/or soles has been reported with Emtricitabine, particularly in patients of African origin.[9]
Experimental Protocol: Comparative In Vitro Anti-HIV Assay
This protocol outlines a standard method for comparing the in vitro antiviral activity of two compounds against HIV-1.
Objective: To determine and compare the 50% effective concentration (EC50) of Emtricitabine and N-Acetyl O-Benzyl Lamivudine against an HIV-1 laboratory strain in a susceptible cell line.
Materials:
-
CEM-SS cell line
-
HIV-1 IIIB laboratory strain
-
RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, penicillin, and streptomycin
-
Test compounds: Emtricitabine, N-Acetyl O-Benzyl Lamivudine
-
Positive control: Zidovudine
-
96-well microtiter plates
-
CO2 incubator (37°C, 5% CO2)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Microplate reader
Procedure:
-
Cell Preparation: Culture CEM-SS cells in RPMI-1640 medium. On the day of the assay, ensure cells are in the exponential growth phase and adjust the concentration to 1 x 10^5 cells/mL.
-
Compound Dilution: Prepare serial dilutions of the test compounds and positive control in culture medium.
-
Infection: In a 96-well plate, add 50 µL of the cell suspension to each well. Add 50 µL of the appropriate compound dilution. Finally, add 100 µL of HIV-1 IIIB at a predetermined multiplicity of infection (MOI). Include cell control wells (cells only) and virus control wells (cells and virus, no compound).
-
Incubation: Incubate the plates for 6 days at 37°C in a 5% CO2 atmosphere.
-
MTT Assay for Cytotoxicity: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Lysis and Reading: Add 100 µL of a lysis buffer (e.g., 20% SDS in 50% dimethylformamide) to each well and incubate overnight. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration. Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Figure 3: Workflow for Comparative In Vitro Antiviral Assay.
Conclusion
Emtricitabine and Lamivudine are closely related NRTIs with a shared mechanism of action and a similar resistance profile centered around the M184V mutation. While Emtricitabine exhibits a longer intracellular half-life, large-scale clinical data suggest comparable efficacy between the two in combination therapy. N-Acetyl O-Benzyl Lamivudine represents a chemically modified form of Lamivudine, likely serving as a synthetic intermediate or a prodrug. Its utility would depend on its conversion to the active parent compound in vivo. For researchers in drug development, the subtle differences in pharmacokinetics and resistance emergence between Emtricitabine and Lamivudine warrant consideration in the design of novel therapeutic regimens and the exploration of new NRTI derivatives.
References
-
Emtricitabine - Wikipedia. [Link]
-
Emtricitabine | C8H10FN3O3S | CID 60877 - PubChem. [Link]
-
Emtricitabine - StatPearls - NCBI Bookshelf. [Link]
-
Clinical pharmacology of lamivudine administered alone, or co-administered with other antiviral drugs, in infants and children - JSciMed Central. [Link]
-
LAMIVUDINE - New Drug Approvals. [Link]
-
MINI REVIEW Synthetic Approaches to Lamivudine: An Anti-HIV AIDs and Anti-Hepititus B Drug. [Link]
-
Emtricitabine/tenofovir - Wikipedia. [Link]
-
Do emtricitabine and lamivudine have similar virological efficacy when used in first-line HIV therapy? | aidsmap. [Link]
-
Comparative efficacy of Lamivudine and emtricitabine: a systematic review and meta-analysis of randomized trials - PubMed. [Link]
-
Editorial Commentary: Comparative Efficacy of Lamivudine and Emtricitabine: Comparing the Results of Randomized Trials and Cohorts - PMC - NIH. [Link]
-
Comparative Efficacy of Lamivudine and Emtricitabine: A Systematic Review and Meta-Analysis of Randomized Trials - NIH. [Link]
-
Emtricitabine and Lamivudine May Be Similar, but They Differ in Important Ways. [Link]
-
Clinical pharmacokinetics of lamivudine - PubMed. [Link]
-
Resistance profiles of emtricitabine and lamivudine in tenofovir-containing regimens - PubMed. [Link]
-
CAS No : 1091585-30-6 | Product Name : N-Acetyl O-Benzyl Lamivudine | Pharmaffiliates. [Link]
-
What is the mechanism of Emtricitabine? - Patsnap Synapse. [Link]
-
What is the mechanism of Lamivudine? - Patsnap Synapse. [Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. Emtricitabine | C8H10FN3O3S | CID 60877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. What is the mechanism of Emtricitabine? [synapse.patsnap.com]
- 7. jscimedcentral.com [jscimedcentral.com]
- 8. Emtricitabine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Emtricitabine - Wikipedia [en.wikipedia.org]
- 10. Clinical pharmacokinetics of lamivudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. thebodypro.com [thebodypro.com]
- 12. Resistance profiles of emtricitabine and lamivudine in tenofovir-containing regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative efficacy of Lamivudine and emtricitabine: a systematic review and meta-analysis of randomized trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Editorial Commentary: Comparative Efficacy of Lamivudine and Emtricitabine: Comparing the Results of Randomized Trials and Cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparative Efficacy of Lamivudine and Emtricitabine: A Systematic Review and Meta-Analysis of Randomized Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Emtricitabine/tenofovir - Wikipedia [en.wikipedia.org]
A Guide to Ensuring Reproducibility in the Synthesis and Analysis of N-Acetyl O-Benzyl Lamivudine
For researchers, scientists, and drug development professionals, the assurance of reproducible experimental data is the bedrock of scientific integrity and progress. In the context of developing novel therapeutic agents and their intermediates, such as N-Acetyl O-Benzyl Lamivudine, a derivative of the antiretroviral drug Lamivudine, the ability to consistently synthesize and characterize the molecule is paramount. This guide provides an in-depth technical framework for assessing the reproducibility of experimental data for N-Acetyl O-Benzyl Lamivudine, moving beyond a simple recitation of steps to explain the underlying scientific principles that govern robust and reliable results.
The Critical Role of Reproducibility in Drug Development
In the pharmaceutical landscape, irreproducible data can lead to wasted resources, project delays, and ultimately, a lack of confidence in research findings. For a molecule like N-Acetyl O-Benzyl Lamivudine, which may serve as a key intermediate or a prodrug, ensuring that different laboratories—or even different chemists in the same lab—can obtain consistent results is non-negotiable. This guide is structured to provide a self-validating system for the synthesis and analysis of this compound, empowering researchers to generate trustworthy and authoritative data.
Synthesis of N-Acetyl O-Benzyl Lamivudine: A Two-Step Approach
The synthesis of N-Acetyl O-Benzyl Lamivudine from its parent compound, Lamivudine, involves two key transformations: N-acetylation of the exocyclic amine and O-benzylation of the primary alcohol. The order of these steps can be critical to avoid side reactions and ensure a high yield of the desired product. Here, we present a logical and reproducible synthetic workflow.
Experimental Workflow for Synthesis
Caption: Synthetic pathway for N-Acetyl O-Benzyl Lamivudine.
Step 1: N-Acetylation of Lamivudine
The initial step focuses on the chemoselective acetylation of the exocyclic amine of Lamivudine. Acetic anhydride is a common and effective acetylating agent, and pyridine serves as a mild base to neutralize the acetic acid byproduct and catalyze the reaction.
Protocol:
-
Dissolve Lamivudine (1 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by the slow addition of methanol.
-
Remove the solvent under reduced pressure.
-
Co-evaporate the residue with toluene to remove residual pyridine.
-
The resulting crude N-Acetyl Lamivudine can be carried forward to the next step, or purified by silica gel chromatography if necessary.
Causality Behind Experimental Choices: The use of a slight excess of acetic anhydride ensures complete conversion of the starting material. Pyridine is chosen as the solvent and base because it is relatively unreactive towards the hydroxyl group of Lamivudine under these conditions, thus promoting selective N-acetylation.
Step 2: O-Benzylation of N-Acetyl Lamivudine
With the more nucleophilic amine protected as an amide, the primary hydroxyl group can be selectively benzylated. A strong base, such as sodium hydride, is required to deprotonate the alcohol, forming a more nucleophilic alkoxide that will react with benzyl bromide.
Protocol:
-
Dissolve N-Acetyl Lamivudine (1 equivalent) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) portion-wise, allowing for the cessation of hydrogen gas evolution between additions.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzyl bromide (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, carefully quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to yield the crude product.
Causality Behind Experimental Choices: DMF is a suitable polar aprotic solvent for this reaction as it dissolves the starting material and does not interfere with the strong base. The use of sodium hydride ensures complete deprotonation of the alcohol, driving the reaction to completion. A slight excess of the base and benzyl bromide is used to account for any potential side reactions or impurities.
Purification
The crude N-Acetyl O-Benzyl Lamivudine should be purified by silica gel column chromatography. A gradient elution system, for example, starting with hexane/ethyl acetate and gradually increasing the polarity, is typically effective. The purity of the collected fractions should be assessed by TLC.
Analytical Characterization: Establishing a Reproducible Fingerprint
To assess the reproducibility of the synthesis, a consistent and thorough analytical characterization of the final product is essential. The following methods provide a comprehensive "fingerprint" of N-Acetyl O-Benzyl Lamivudine.
Analytical Workflow
Caption: Analytical workflow for N-Acetyl O-Benzyl Lamivudine.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for assessing the purity of the synthesized compound. A validated HPLC method will provide a reproducible retention time and allow for the quantification of any impurities.
Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is recommended to ensure good peak shape and resolution. For example, a linear gradient from 10% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by a UV scan of the pure compound (expected to be around 270 nm).
-
Injection Volume: 10 µL.
-
System Suitability: Before sample analysis, perform system suitability tests by injecting a standard solution multiple times. Key parameters to assess include retention time precision (RSD < 1%), peak area precision (RSD < 2%), and tailing factor (ideally close to 1).
Causality Behind Experimental Choices: A C18 column is a versatile choice for a molecule with the polarity of N-Acetyl O-Benzyl Lamivudine. The use of a gradient elution is necessary to effectively separate the product from any starting materials or byproducts which may have significantly different polarities. Formic acid is added to the mobile phase to improve peak shape by ensuring the analyte is in a consistent protonation state.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable for confirming the chemical structure of the synthesized molecule.
Protocol:
-
Dissolve a small sample (5-10 mg) of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer of at least 400 MHz for sufficient resolution.
-
Analyze the spectra for the characteristic chemical shifts and coupling patterns of the N-acetyl and O-benzyl groups, as well as the Lamivudine core structure.
Causality Behind Experimental Choices: The choice of solvent depends on the solubility of the compound. The chemical shifts will be indicative of the electronic environment of the protons and carbons, providing definitive structural information. For instance, the appearance of a singlet at around 2.1 ppm is characteristic of the N-acetyl methyl protons, and signals between 7.2-7.4 ppm are indicative of the aromatic protons of the benzyl group.[1][2][3]
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight of the compound, confirming that the desired transformations have occurred.
Protocol:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution into an electrospray ionization (ESI) mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
-
Look for the protonated molecular ion [M+H]⁺.
Causality Behind Experimental Choices: ESI is a soft ionization technique that is well-suited for polar molecules like N-Acetyl O-Benzyl Lamivudine, as it typically results in minimal fragmentation and a clear molecular ion peak. The expected mass will be the sum of the molecular weight of Lamivudine plus the mass of an acetyl group minus the mass of a hydrogen, and the mass of a benzyl group minus the mass of a hydrogen.
Benchmark Data for Reproducibility Assessment
To objectively assess the reproducibility of your experimental data, it is essential to compare it against a set of benchmark values. As there is limited published data for N-Acetyl O-Benzyl Lamivudine, the following table provides a set of expected analytical results based on the known properties of Lamivudine and related compounds.
| Parameter | Expected Value | Acceptance Criteria for Reproducibility |
| HPLC | ||
| Retention Time | Dependent on specific HPLC conditions | ± 2% |
| Purity | > 98% | > 98% |
| ¹H NMR (400 MHz, CDCl₃) | ||
| Aromatic protons (benzyl) | δ 7.20-7.40 ppm (m, 5H) | Consistent chemical shift and multiplicity |
| Lamivudine core protons | Refer to Lamivudine spectra with expected shifts | Consistent chemical shift and multiplicity |
| O-CH₂ (benzyl) | δ ~4.5 ppm (s, 2H) | Consistent chemical shift and multiplicity |
| N-acetyl protons | δ ~2.1 ppm (s, 3H) | Consistent chemical shift and multiplicity |
| Mass Spectrometry (ESI+) | ||
| [M+H]⁺ | m/z = 360.1 | ± 0.1 m/z |
Note: The exact NMR chemical shifts can vary slightly depending on the solvent and concentration. The key to reproducibility is the consistency of the entire spectral pattern.
Comparison with Alternatives
While the described two-step synthesis is a reliable method, alternative approaches could be considered. For instance, a one-pot synthesis could potentially be developed, though this may present challenges in achieving chemoselectivity and could lead to a more complex mixture of products, making purification and reproducibility more difficult.
In terms of analytical methods, while HPLC, NMR, and MS are the gold standard for structural confirmation and purity assessment, other techniques could be employed for specific purposes. For example, Fourier-transform infrared (FTIR) spectroscopy could be used to confirm the presence of the amide and ether functional groups.
Conclusion
The reproducibility of experimental data for N-Acetyl O-Benzyl Lamivudine is not a matter of chance, but a result of a well-designed and controlled experimental process. By understanding the causality behind the chosen synthetic and analytical methods, and by rigorously comparing experimental results to established benchmarks, researchers can ensure the integrity and trustworthiness of their findings. This guide provides a comprehensive framework to achieve that goal, empowering scientists to confidently advance their research and development efforts.
References
-
Poon, K. W. C., & Dudley, G. B. (2006). Benzylation of Alcohols with 2-Benzyloxy-1-methylpyridinium Triflate. The Journal of Organic Chemistry, 71(10), 3923–3927. Available at: [Link]
-
LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Oregon State University Chemistry. Available at: [Link]
-
University of Regensburg. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. University of Regensburg. Available at: [Link]
-
National Center for Biotechnology Information. (2021). Benzylation of hydroxyl groups by Williamson reaction. Glycoscience Protocols. Available at: [Link]
-
ResearchGate. (n.d.). (A) Characteristic chemical shifts in ¹H-NMR of the N-acetyl groups of... ResearchGate. Available at: [Link]
-
PubMed. (2010). Ion-neutral complexes resulting from dissociative protonation: fragmentation of alpha-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. PubMed. Available at: [Link]
-
The Pharma Innovation. (2023). Identification of modified nucleoside and nucleosides over high performance liquid chromatography. The Pharma Innovation. Available at: [Link]
-
protocols.io. (2022). Nucleoside analysis with high performance liquid chromatography (HPLC). protocols.io. Available at: [Link]
-
Taylor & Francis Online. (2017). Chemoselective N-Deacetylation of Protected Nucleosides and Nucleotides Promoted by Schwartz's Reagent. Taylor & Francis Online. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Use of high performance liquid chromatography-mass spectrometry (HPLC-MS) to quantify modified nucleosides. PubMed Central. Available at: [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-Acetyl O-Benzyl Lamivudine
This guide provides essential safety and logistical information for the proper disposal of N-Acetyl O-Benzyl Lamivudine, a derivative of the antiretroviral agent Lamivudine. Tailored for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven safety protocols to ensure the safe and environmentally responsible management of this compound. Given the limited specific data on N-Acetyl O-Benzyl Lamivudine, a precautionary approach is paramount, drawing upon the known properties of the parent compound, Lamivudine, and established best practices for laboratory chemical waste disposal.
Understanding the Compound: Chemical and Pharmacological Profile
N-Acetyl O-Benzyl Lamivudine is a chemically modified version of Lamivudine, a potent nucleoside analog reverse transcriptase inhibitor (NRTI) used in the treatment of HIV/AIDS and Hepatitis B.[1][2] The addition of N-acetyl and O-benzyl groups alters its physicochemical properties, which may influence its biological activity, toxicity, and environmental fate.
| Property | Lamivudine (Parent Compound) | N-Acetyl O-Benzyl Lamivudine |
| CAS Number | 134678-17-4[1] | 1091585-30-6[3] |
| Molecular Formula | C8H11N3O3S[1] | C17H17N3O5S[3] |
| Molecular Weight | 229.26 g/mol | 375.4 g/mol [3] |
| Therapeutic Category | Antiviral[2] | Research Chemical |
| Known Hazards | Suspected of damaging fertility or the unborn child. May cause damage to organs through prolonged or repeated exposure. Causes skin and serious eye irritation. May cause respiratory irritation.[4][5] | Data not available; assume similar or increased hazards due to its chemical structure. |
The causality behind assuming similar or increased hazards for N-Acetyl O-Benzyl Lamivudine lies in its structural relationship to Lamivudine. The added functional groups may alter its reactivity and biological interactions, potentially leading to different or more pronounced toxicological effects. In the absence of specific data, a conservative approach is scientifically prudent.
Core Principles of Disposal: A Risk-Based Approach
The disposal of N-Acetyl O-Benzyl Lamivudine must be guided by the principles of minimizing environmental release and protecting personnel from potential exposure. Due to its classification as a pharmaceutical compound and its potential biological activity, it should be treated as hazardous chemical waste.[6][7] Improper disposal, such as flushing down the drain or discarding in regular trash, is strictly prohibited as it can lead to environmental contamination and potential harm to aquatic life.[8][9][10]
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe disposal of N-Acetyl O-Benzyl Lamivudine waste, categorized by its physical form.
Solid Waste (Pure Compound, Contaminated Labware)
-
Segregation: All solid waste contaminated with N-Acetyl O-Benzyl Lamivudine, including unused compound, contaminated gloves, weighing paper, and plasticware, must be segregated from non-hazardous waste.
-
Containerization: Place all solid waste into a dedicated, clearly labeled, and leak-proof hazardous waste container.[11][12] The container should be made of a material compatible with the chemical.
-
Labeling: The container must be labeled with "Hazardous Waste," the chemical name "N-Acetyl O-Benzyl Lamivudine," and the associated hazards (e.g., "Toxic," "Handle with Care").
-
-
Storage: Store the waste container in a designated, secure area away from incompatible materials, such as strong oxidizing agents.[13] The storage area should be well-ventilated.
-
Disposal: Arrange for collection by a licensed hazardous waste disposal company. High-temperature incineration is the preferred method for the disposal of pharmaceutical waste.[6][14]
Liquid Waste (Solutions, Reaction Mixtures)
-
Segregation: Collect all liquid waste containing N-Acetyl O-Benzyl Lamivudine in a dedicated, sealed, and shatter-resistant container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
Containerization: Use a designated hazardous waste container suitable for liquids. The container must have a secure, tight-fitting lid to prevent spills and evaporation.[11]
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name, an estimate of the concentration, and any solvents present.
-
-
Neutralization (if applicable): While Lamivudine shows instability in acidic and alkaline conditions, chemical decomposition in a laboratory setting is not recommended without a validated and safe protocol.[15] Attempting to neutralize or degrade the compound without proper procedures could lead to the formation of unknown and potentially more hazardous byproducts. Therefore, it is safer to dispose of the waste through a certified vendor.
-
Disposal: Arrange for pickup by a licensed hazardous waste disposal contractor. Inform the vendor of the composition of the waste stream to ensure proper handling and disposal, typically through incineration.[6]
Sharps Waste (Needles, Syringes, Contaminated Glassware)
-
Containerization: Immediately place all sharps contaminated with N-Acetyl O-Benzyl Lamivudine into a designated, puncture-proof sharps container.
-
Labeling: The sharps container should be labeled with "Sharps Waste," "Biohazard" (if applicable), and the chemical contaminant "N-Acetyl O-Benzyl Lamivudine."
-
Disposal: Once the sharps container is full, seal it and arrange for disposal through a licensed medical or hazardous waste disposal service.
Personal Protective Equipment (PPE) and Decontamination
Required PPE
When handling N-Acetyl O-Benzyl Lamivudine in any form, the following PPE is mandatory:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required.[16]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn.[16]
-
Lab Coat: A standard laboratory coat should be worn to protect street clothing.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator (e.g., N95 or higher) should be used.
Decontamination Procedures
-
Surfaces: Decontaminate work surfaces, such as benchtops and fume hoods, after handling the compound. Use a suitable laboratory detergent and rinse thoroughly.
-
Spills: In the event of a spill, follow your institution's established spill response procedures for hazardous chemicals. Small spills of solid material should be carefully swept up to avoid creating dust and placed in the hazardous waste container. Liquid spills should be absorbed with an inert material (e.g., vermiculite, sand) and the absorbent material placed in the hazardous waste container.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of N-Acetyl O-Benzyl Lamivudine waste.
Caption: Disposal workflow for N-Acetyl O-Benzyl Lamivudine.
References
-
New Drug Approvals. LAMIVUDINE. [Link]
-
Wikipedia. Lamivudine. [Link]
-
PubChem. Lamivudine. [Link]
-
Stericycle. Medication & Pharmaceutical Waste Disposal Explained. [Link]
-
Northwestern University. Hazardous Waste Disposal Guide. [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. Study of Forced Decomposition Behavior of Lamivudine Using LC, LC-MS/TOF and MS(n). [Link]
-
International Journal of Environmental Research and Public Health. Environmental Risk Characterization of an Antiretroviral (ARV) Lamivudine in Ecosystems. [Link]
-
U.S. Environmental Protection Agency. Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. [Link]
-
U.S. Nuclear Regulatory Commission. Disposal of Byproduct Material Used for Certain In Vitro Clinical or Laboratory Testing. [Link]
-
United Nations Office on Drugs and Crime. Disposal of Chemicals used in the Illicit Manufacture of Drugs. [Link]
-
Dartmouth College. Hazardous Waste Disposal Guide. [Link]
-
Molecules. Environmental Risk Characterization of an Antiretroviral (ARV) Lamivudine in Ecosystems. [Link]
-
National Medicines Regulatory Authority, Sri Lanka. GUIDELINE FOR SAFE DISPOSAL OF EXPIRED AND UNWANTED PHARMACEUTICALS. [Link]
- Google Patents. An improved process for the manufacture of lamivudine.
-
PubMed. Prolonged persistence of lamivudine-resistant mutant and emergence of new lamivudine-resistant mutants two years after lamivudine withdrawal in HBsAg-positive chronic hepatitis patient: a case report. [Link]
-
California Department of Toxic Substances Control. Pharmaceutical Waste. [Link]
-
National University of Singapore. Vacating a laboratory. [Link]
-
U.S. Environmental Protection Agency. Management of Hazardous Waste Pharmaceuticals. [Link]
-
U.S. Food and Drug Administration. Disposal of Unused Medicines: What You Should Know. [Link]
-
MDPI. Nucleoside Analogs: A Review of Its Source and Separation Processes. [Link]
-
Journal of Virology. Dynamics of Hepatitis B Virus Resistance to Lamivudine. [Link]
-
University of Georgia. Laboratory Decommissioning & Relocation Guidelines. [Link]
-
Viruses. Viruses, Volume 18, Issue 1 (January 2026). [Link]
-
MCF Environmental Services. Best Practices for How to Dispose of Pharmaceutical Waste. [Link]
-
United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]
-
Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS LAMIVUDINE IMPURITY 5. [Link]
Sources
- 1. Lamivudine - Wikipedia [en.wikipedia.org]
- 2. Lamivudine | C8H11N3O3S | CID 60825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Acetyl O-Benzyl Lamivudine, TRC 5 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.pt]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. pharmacopoeia.com [pharmacopoeia.com]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. mcfenvironmental.com [mcfenvironmental.com]
- 8. Environmental Risk Characterization of an Antiretroviral (ARV) Lamivudine in Ecosystems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Environmental Risk Characterization of an Antiretroviral (ARV) Lamivudine in Ecosystems | MDPI [mdpi.com]
- 10. dtsc.ca.gov [dtsc.ca.gov]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 13. fishersci.com [fishersci.com]
- 14. iwaste.epa.gov [iwaste.epa.gov]
- 15. Study of forced decomposition behavior of lamivudine using LC, LC-MS/TOF and MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. unodc.org [unodc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
